Product packaging for 4-Bromo-6-methylbenzo[d]thiazole(Cat. No.:)

4-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B12095823
M. Wt: 228.11 g/mol
InChI Key: HQZRZBSBJGIPEA-UHFFFAOYSA-N
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Description

4-Bromo-6-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B12095823 4-Bromo-6-methylbenzo[d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrNS

Molecular Weight

228.11 g/mol

IUPAC Name

4-bromo-6-methyl-1,3-benzothiazole

InChI

InChI=1S/C8H6BrNS/c1-5-2-6(9)8-7(3-5)11-4-10-8/h2-4H,1H3

InChI Key

HQZRZBSBJGIPEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=CS2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-methylbenzo[d]thiazole: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 4-Bromo-6-methylbenzo[d]thiazole. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science.

Chemical Structure and Properties

This compound is a substituted benzothiazole with the chemical formula C₈H₆BrNS. The structure consists of a benzene ring fused to a thiazole ring, with a bromine atom at position 4 and a methyl group at position 6.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1155287-94-7[1]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [2]
Boiling Point 309.1 ± 22.0 °C (Predicted)[2]
Density 1.644 ± 0.06 g/cm³ (Predicted)[2]
Melting Point Not available
Solubility Not available

Spectroscopic Data:

Synthesis of this compound

A plausible synthetic route to this compound involves the deamination of its amino precursor, 2-Amino-4-bromo-6-methylbenzothiazole, via a Sandmeyer-type reaction.

Proposed Synthetic Pathway:

synthesis_pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Deamination p-Toluidine p-Toluidine 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole p-Toluidine->2-Amino-6-methylbenzothiazole (NH4)SCN, H2SO4, Chlorobenzene 2-Amino-4-bromo-6-methylbenzothiazole 2-Amino-4-bromo-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole->2-Amino-4-bromo-6-methylbenzothiazole Bromination Target_Molecule This compound 2-Amino-4-bromo-6-methylbenzothiazole->Target_Molecule Sandmeyer Reaction (e.g., NaNO2, HBr, CuBr)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols:

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

A common method for the synthesis of 2-aminobenzothiazoles is the reaction of the corresponding aniline with a thiocyanate salt in the presence of an acid. For 2-Amino-6-methylbenzothiazole, p-toluidine is used as the starting material. A detailed procedure can be found in Organic Syntheses.[4]

Step 2: Bromination of 2-Amino-6-methylbenzothiazole

The bromination of 2-Amino-6-methylbenzothiazole would likely proceed at the electron-rich position 4 of the benzothiazole ring. This can be achieved using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS).

Step 3: Deamination of 2-Amino-4-bromo-6-methylbenzothiazole (Sandmeyer Reaction)

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide.[5] A general procedure for a similar transformation, the synthesis of 2,4-dibromo-6-methylbenzothiazole from 2-amino-4-bromo-6-methylbenzothiazole, has been described.[1] A similar protocol, with adjusted stoichiometry, could be employed for the synthesis of the target molecule.

  • Diazotization: 2-Amino-4-bromo-6-methylbenzothiazole is treated with a solution of sodium nitrite in a strong acid (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Halogenation: The diazonium salt solution is then added to a solution of copper(I) bromide to facilitate the replacement of the diazonium group with a bromine atom, yielding this compound.

  • Work-up and Purification: The reaction mixture is typically neutralized and extracted with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.

Potential Applications in Drug Development and Research

While specific biological activities for this compound have not been extensively reported, the benzothiazole scaffold is a well-recognized "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[6][7][8]

Logical Relationship of Benzothiazole Core to Biological Activity:

biological_activity cluster_activities Biological Activities Benzothiazole_Core Benzothiazole Scaffold Anticancer Anticancer Benzothiazole_Core->Anticancer e.g., DNA Topoisomerase Inhibition Antimicrobial Antimicrobial Benzothiazole_Core->Antimicrobial e.g., DNA Gyrase Inhibition Kinase_Inhibition Kinase Inhibition Benzothiazole_Core->Kinase_Inhibition e.g., CK2, GSK3β Neurodegenerative_Diseases Neurodegenerative Diseases Benzothiazole_Core->Neurodegenerative_Diseases e.g., Alzheimer's Disease

Caption: Biological activities associated with the benzothiazole scaffold.

Potential Areas of Investigation:

  • Anticancer Agents: Many benzothiazole derivatives have demonstrated potent anticancer activity.[7][9][10][11] The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation, such as protein kinases or DNA topoisomerases.[12][13] The substitution pattern of this compound makes it an interesting candidate for screening in various cancer cell lines.

  • Antimicrobial Agents: The benzothiazole nucleus is present in a number of compounds with antibacterial and antifungal properties.[8][14][15][16][17] These compounds can act by inhibiting essential microbial enzymes, such as DNA gyrase.[14]

  • Kinase Inhibitors: Several studies have identified benzothiazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[13] Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated for their potential in the treatment of neurodegenerative disorders like Alzheimer's disease.[18][19][20] These compounds may act by inhibiting enzymes such as acetylcholinesterase or by targeting amyloid-beta plaques.

The bromine atom at the 4-position and the methyl group at the 6-position of this compound can be further functionalized, making it a versatile intermediate for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.[21]

Conclusion

This compound is a halogenated and methylated derivative of the medicinally important benzothiazole scaffold. While specific experimental data for this compound is limited in the public domain, its synthesis is achievable through established chemical transformations. The versatile benzothiazole core suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and potential signaling pathway interactions of this compound.

References

Synthesis of 4-Bromo-6-methylbenzo[d]thiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Substituted benzo[d]thiazoles are a class of heterocyclic compounds of significant interest to the pharmaceutical and materials science industries. Their unique chemical structures give rise to a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The strategic placement of various functional groups on the benzothiazole core allows for the fine-tuning of their physicochemical properties and biological targets. This technical guide provides a comprehensive overview of the potential synthetic pathways for 4-Bromo-6-methylbenzo[d]thiazole, a specific derivative with potential applications in drug discovery and development. Due to the absence of a direct, established synthesis in the current literature, this document outlines two plausible multi-step synthetic routes based on well-established benzothiazole synthesis methodologies.

Proposed Synthetic Pathways

Two primary retrospective approaches can be envisioned for the synthesis of this compound. The first route involves the initial synthesis of the 6-methylbenzo[d]thiazole core followed by a regioselective bromination at the 4-position. The second route begins with a pre-functionalized aniline, 3-bromo-5-methylaniline, which then undergoes cyclization to form the target benzothiazole ring system.

Route A: Bromination of 6-methylbenzo[d]thiazole

This pathway commences with the commercially available or synthetically prepared 6-methylbenzo[d]thiazole, which is then subjected to electrophilic bromination to introduce the bromine atom at the desired 4-position.

Route A cluster_0 Step 1: Synthesis of 2-Amino-6-methylbenzo[d]thiazole cluster_1 Step 2: Deamination of 2-Amino-6-methylbenzo[d]thiazole cluster_2 Step 3: Bromination of 6-methylbenzo[d]thiazole p-toluidine p-toluidine KSCN_Br2 KSCN, Br2 Glacial Acetic Acid p-toluidine->KSCN_Br2 2-Amino-6-methylbenzothiazole 2-Amino-6-methylbenzothiazole KSCN_Br2->2-Amino-6-methylbenzothiazole Intermediate_A 2-Amino-6-methylbenzo[d]thiazole Sandmeyer NaNO2, HBr, CuBr Sandmeyer Reaction Intermediate_A->Sandmeyer 6-methylbenzothiazole 6-Methylbenzo[d]thiazole Sandmeyer->6-methylbenzothiazole Intermediate_B 6-Methylbenzo[d]thiazole Bromination Br2 or NBS Solvent Intermediate_B->Bromination Final_Product This compound Bromination->Final_Product

Figure 1: Proposed synthesis of this compound via bromination of 6-methylbenzo[d]thiazole.

Route B: Cyclization of 3-bromo-5-methylaniline

This alternative pathway utilizes the commercially available 3-bromo-5-methylaniline as the starting material. The core of this route is the construction of the thiazole ring onto the pre-brominated and methylated benzene ring.

Route B cluster_0 Step 1: Synthesis of 2-Amino-4-bromo-6-methylbenzo[d]thiazole cluster_1 Step 2: Deamination and Thiolation cluster_2 Step 3: Desulfurization 3-bromo-5-methylaniline 3-bromo-5-methylaniline KSCN_Br2 KSCN, Br2 Glacial Acetic Acid 3-bromo-5-methylaniline->KSCN_Br2 2-Amino-4-bromo-6-methylbenzothiazole 2-Amino-4-bromo-6-methylbenzothiazole KSCN_Br2->2-Amino-4-bromo-6-methylbenzothiazole Intermediate_A 2-Amino-4-bromo-6-methylbenzo[d]thiazole Diazotization_Thiolation 1. NaNO2, H2SO4 2. KSCN, FeSO4 Intermediate_A->Diazotization_Thiolation Intermediate_B This compound-2-thiol Diazotization_Thiolation->Intermediate_B Intermediate_C This compound-2-thiol Desulfurization Oxidizing Agent (e.g., H2O2) or Raney Nickel Intermediate_C->Desulfurization Final_Product This compound Desulfurization->Final_Product

Figure 2: Proposed synthesis of this compound from 3-bromo-5-methylaniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic pathways. The yields are based on reported values for analogous reactions and should be considered as estimates.

Route Step Starting Material Key Reagents Reaction Conditions Product Estimated Yield (%)
A 1p-ToluidineKSCN, Br₂, Glacial Acetic Acid0-10°C, then room temp.2-Amino-6-methylbenzo[d]thiazole70-80
A 22-Amino-6-methylbenzo[d]thiazoleNaNO₂, HBr, CuBr0-5°C6-Methylbenzo[d]thiazole60-70
A 36-Methylbenzo[d]thiazoleBr₂ or NBS, Solvent (e.g., CHCl₃, CCl₄)Room TemperatureThis compound80-90
B 13-Bromo-5-methylanilineKSCN, Br₂, Glacial Acetic Acid0-10°C, then room temp.2-Amino-4-bromo-6-methylbenzo[d]thiazole70-85
B 22-Amino-4-bromo-6-methylbenzo[d]thiazoleNaNO₂, H₂SO₄, KSCN, FeSO₄0-5°CThis compound-2-thiol50-60
B 3This compound-2-thiolH₂O₂, Acetic Acid or Raney NickelRefluxThis compound70-80

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed syntheses. These protocols are adapted from established literature procedures for structurally similar compounds and may require optimization for the specific synthesis of this compound.

Route A: Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methylbenzo[d]thiazole

  • To a solution of p-toluidine (10.7 g, 0.1 mol) in glacial acetic acid (100 mL), add potassium thiocyanate (19.4 g, 0.2 mol).

  • Cool the mixture to 0-5°C in an ice bath with constant stirring.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (20 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (500 mL) and neutralize with a concentrated ammonium hydroxide solution.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield 2-amino-6-methylbenzo[d]thiazole.

Step 2: Synthesis of 6-Methylbenzo[d]thiazole (via Sandmeyer Reaction)

  • Suspend 2-amino-6-methylbenzo[d]thiazole (16.4 g, 0.1 mol) in a mixture of 48% hydrobromic acid (60 mL) and water (60 mL).

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5°C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.

  • In a separate flask, prepare a solution of copper(I) bromide (15.8 g, 0.11 mol) in 48% hydrobromic acid (40 mL).

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat at 60°C for 1 hour.

  • Cool the mixture, extract with diethyl ether, wash the organic layer with sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the crude product by distillation or chromatography to obtain 6-methylbenzo[d]thiazole.

Step 3: Synthesis of this compound

  • Dissolve 6-methylbenzo[d]thiazole (14.9 g, 0.1 mol) in chloroform or carbon tetrachloride (150 mL).

  • Add N-bromosuccinimide (17.8 g, 0.1 mol) in portions to the solution at room temperature with stirring. A catalytic amount of a radical initiator such as AIBN or benzoyl peroxide can be added.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Filter the reaction mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound. Note: The regioselectivity of this bromination is based on the activating effect of the thiazole ring at the 4-position, as observed in similar systems.[1]

Route B: Experimental Protocols

Step 1: Synthesis of 2-Amino-4-bromo-6-methylbenzo[d]thiazole

  • Dissolve 3-bromo-5-methylaniline (18.6 g, 0.1 mol) in glacial acetic acid (150 mL).[2]

  • Add potassium thiocyanate (19.4 g, 0.2 mol) to the solution and stir until dissolved.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (16.0 g, 0.1 mol) in glacial acetic acid (30 mL) dropwise, ensuring the temperature remains below 10°C.

  • After complete addition, allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into a large beaker of ice water and neutralize with concentrated ammonia solution.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain 2-amino-4-bromo-6-methylbenzo[d]thiazole.

Step 2: Synthesis of this compound-2-thiol

  • Dissolve 2-amino-4-bromo-6-methylbenzo[d]thiazole (24.3 g, 0.1 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (100 mL) with cooling.

  • Cool the solution to 0-5°C and add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise.

  • Stir the diazonium salt solution for 30 minutes at low temperature.

  • In a separate flask, prepare a solution of potassium thiocyanate (14.6 g, 0.15 mol) and ferrous sulfate heptahydrate (2.8 g, 0.01 mol) in water (100 mL).

  • Slowly add the diazonium salt solution to the thiocyanate solution with vigorous stirring.

  • Heat the mixture at 50-60°C for 1 hour.

  • Cool the reaction mixture and collect the precipitate by filtration. Wash with water and dry to yield crude this compound-2-thiol.

Step 3: Desulfurization to this compound

  • Suspend the crude this compound-2-thiol (26.0 g, approx. 0.1 mol) in glacial acetic acid (200 mL).

  • Slowly add 30% hydrogen peroxide (34 mL, 0.3 mol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture and pour it into ice water.

  • Collect the precipitate, wash with water, and then with a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent to obtain this compound.

Conclusion

This technical guide outlines two viable synthetic pathways for the preparation of this compound. While a direct, optimized synthesis is not yet reported in the literature, the proposed routes are based on well-established and reliable reactions for the synthesis of substituted benzothiazoles. The choice between Route A and Route B may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The provided experimental protocols, adapted from analogous transformations, offer a solid foundation for the successful synthesis of this target compound in a research and development setting. Further optimization of reaction conditions and purification methods may be necessary to achieve high yields and purity.

References

An In-Depth Technical Guide to Substituted Benzothiazoles with a Focus on 4-bromo-6-methylbenzo[d]thiazole (CAS 1155287-94-7)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and experimental data specifically for 4-bromo-6-methylbenzo[d]thiazole (CAS 1155287-94-7) are limited. This guide provides a comprehensive overview based on the known properties of the benzothiazole scaffold and related substituted derivatives. The experimental protocols and potential biological activities described herein are general and may require specific adaptation and validation for the compound of interest.

Core Chemical Properties

PropertyValueSource
CAS Number 1155287-94-7N/A
Molecular Formula C₈H₆BrNSChemSrc[1]
Molecular Weight 228.11 g/mol ChemSrc[1]
Predicted Boiling Point 309.1 ± 22.0 °CN/A
Predicted Density 1.644 ± 0.06 g/cm³N/A
Appearance Not specified (likely a solid)N/A
Solubility Not specifiedN/A

Synthesis and Experimental Protocols

A specific, validated synthetic protocol for this compound is not detailed in the available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted benzothiazoles. A common and effective method is the condensation of a substituted 2-aminothiophenol with an appropriate electrophile.

Proposed Synthetic Pathway:

A likely synthetic route to this compound would involve the cyclization of a brominated and methylated aminothiophenol. Given the substitution pattern, a potential starting material would be 2-amino-3-bromo-5-methylthiophenol.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4-Methylaniline 4-Methylaniline Bromination Bromination 4-Methylaniline->Bromination e.g., NBS Thiolation Thiolation Bromination->Thiolation e.g., S2Cl2, then reduction 3-Bromo-4-amino-5-methylthiophenol 3-Bromo-4-amino-5-methylthiophenol Thiolation->3-Bromo-4-amino-5-methylthiophenol Cyclization Cyclization 3-Bromo-4-amino-5-methylthiophenol->Cyclization e.g., Formic acid This compound This compound Cyclization->this compound

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol for Benzothiazole Synthesis:

The following is a generalized protocol for the synthesis of a benzothiazole derivative from a 2-aminothiophenol and an aldehyde, which could be adapted for the synthesis of the target compound.

  • Reaction Setup: To a solution of the substituted 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or DMF), add the desired aldehyde or other electrophile (1-1.2 equivalents).

  • Catalyst/Reagent Addition: Depending on the specific reaction, an oxidizing agent (e.g., hydrogen peroxide, air) or a catalyst may be added.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is purified.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure benzothiazole derivative.

Potential Biological Activities and Signaling Pathways

While no specific biological data exists for this compound, the benzothiazole scaffold is a well-known pharmacophore present in numerous compounds with a wide range of biological activities. The presence of the bromo and methyl substituents on the benzene ring can significantly influence the compound's physicochemical properties and its interaction with biological targets.

Potential Therapeutic Areas:

  • Anticancer: Many benzothiazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

  • Antimicrobial: The benzothiazole nucleus is found in several antimicrobial agents. The mechanism of action can vary, including the inhibition of essential enzymes or disruption of the cell membrane.[2]

  • Anti-inflammatory: Some benzothiazole derivatives have shown anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).[2]

  • Neuroprotective: Certain benzothiazoles have been investigated for their potential in treating neurodegenerative diseases.

Conceptual Workflow for Biological Activity Screening:

The following diagram illustrates a general workflow for screening a novel benzothiazole derivative, such as this compound, for potential biological activity.

G cluster_screening Biological Activity Screening Workflow Compound_Synthesis Synthesis of This compound Primary_Screening Primary Screening (e.g., Cell Viability Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) Hit_Identification->Secondary_Assays Active End Hit_Identification->End Inactive Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Gene Expression) Secondary_Assays->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies

Caption: Conceptual workflow for biological screening of a novel compound.

Conclusion and Future Directions

This compound (CAS 1155287-94-7) is a substituted benzothiazole for which specific experimental data is largely absent in the public domain. Based on the rich chemistry and diverse biological activities of the benzothiazole scaffold, this compound represents an interesting candidate for further investigation.

Future research should focus on:

  • Developing and optimizing a reliable synthetic route for this compound.

  • Thoroughly characterizing its physicochemical properties, including solubility, stability, and spectroscopic data.

  • Conducting comprehensive biological screening to identify any potential therapeutic activities.

  • If a significant biological activity is identified, further studies should be undertaken to elucidate its mechanism of action and to explore its structure-activity relationships.

This technical guide serves as a foundational starting point for researchers and drug development professionals interested in exploring the potential of this compound and other novel benzothiazole derivatives. The provided general methodologies and conceptual frameworks can guide future experimental design and investigation.

References

The Unseen Battle: A Technical Guide to the Mechanism of Action of 4-Bromo-6-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a privileged structure in medicinal chemistry, has given rise to a plethora of derivatives with a wide spectrum of biological activities. Among these, 4-Bromo-6-methylbenzo[d]thiazole derivatives are emerging as a promising class of compounds, particularly in the realm of oncology. This technical guide delves into the core mechanisms through which these molecules exert their effects, providing a comprehensive overview of their molecular interactions, signaling pathway modulation, and the experimental methodologies used to elucidate these actions.

Core Anticancer Mechanisms: A Multi-pronged Attack

The anticancer activity of this compound derivatives is not attributed to a single mode of action but rather a synergistic interplay of multiple mechanisms. These compounds have been shown to induce apoptosis, arrest the cell cycle, and inhibit key enzymatic players crucial for cancer cell proliferation and survival.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to trigger programmed cell death, or apoptosis, in malignant cells. Studies on various benzothiazole derivatives have demonstrated their capacity to induce apoptosis by arresting the cell cycle at different phases, most notably the SubG1 phase[1]. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The process of apoptosis induction is often visualized through flow cytometry, where cells are stained with DNA-binding dyes like propidium iodide. The resulting histograms reveal the distribution of cells in different phases of the cell cycle, with an increase in the SubG1 peak indicating apoptotic cell death.

Inhibition of Key Signaling Pathways

The uncontrolled growth of cancer cells is often driven by aberrant signaling pathways. Benzothiazole derivatives have been found to interfere with these critical communication networks within the cell.

The PI3K/AKT and MAPK/ERK pathways are two of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell proliferation, survival, and migration. Research has shown that certain benzothiazole derivatives can effectively inhibit both the AKT and ERK signaling pathways[2]. This dual inhibition is a significant advantage, as it can lead to a more potent and durable antitumor response.

The inhibition of these pathways can be confirmed through techniques like Western blotting, which allows for the detection and quantification of key phosphorylated proteins (e.g., p-AKT, p-ERK) that are indicative of pathway activation.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzothiazole 4-Bromo-6-methyl- benzo[d]thiazole Derivative Benzothiazole->AKT Inhibition Benzothiazole->ERK Inhibition

Figure 1: Inhibition of AKT and ERK Signaling Pathways.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Certain thiazole derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.

The inhibitory activity against VEGFR-2 is typically determined through in vitro kinase assays, which measure the ability of the compound to block the enzymatic activity of the receptor.

cluster_ec_membrane Endothelial Cell Membrane cluster_ec_cytoplasm Endothelial Cell Cytoplasm cluster_ec_nucleus Endothelial Cell Nucleus VEGFR2 VEGFR-2 Signaling Downstream Signaling (e.g., PLCγ, PI3K/AKT) VEGFR2->Signaling Angiogenesis Angiogenesis (Proliferation, Migration) Signaling->Angiogenesis Benzothiazole 4-Bromo-6-methyl- benzo[d]thiazole Derivative Benzothiazole->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Figure 2: Inhibition of VEGFR-2 Signaling.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of various benzothiazole derivatives against different human cancer cell lines. The data is presented as GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) values, which represent the concentration of the compound required to inhibit cell growth or a specific biological function by 50%.

Table 1: Cytotoxic Activity of Benzothiazole-Piperazine Derivatives [1]

CompoundHUH-7 (Hepatocellular) GI50 (µM)MCF-7 (Breast) GI50 (µM)HCT-116 (Colorectal) GI50 (µM)
1h 1.82.12.5
1j 2.32.93.1

Table 2: Cytotoxic Activity of Benzothiazole Derivatives against Pancreatic Cancer Cells [3]

CompoundPANC-1 (Pancreatic) IC50 (µM)
4a 27 ± 0.24
4b 35 ± 0.51

Table 3: VEGFR-2 Inhibitory Activity of a Thiazole Derivative [4]

CompoundVEGFR-2 IC50 (µM)
4c 0.15

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies employed to evaluate the mechanism of action of this compound and related derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:

start Seed cancer cells in 96-well plate treat Treat with varying concentrations of benzothiazole derivative start->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Read absorbance at ~570 nm solubilize->read analyze Calculate IC50/GI50 values read->analyze

Figure 3: MTT Assay Workflow.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a serial dilution of the benzothiazole derivative. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well.

  • Formazan Formation: The plates are incubated for another 2-4 hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as they pass through at least one laser. In the context of cancer research, it is widely used to determine the distribution of cells in different phases of the cell cycle.

Workflow:

start Treat cells with benzothiazole derivative harvest Harvest and fix cells (e.g., with ethanol) start->harvest stain Stain with DNA-binding dye (e.g., Propidium Iodide) harvest->stain acquire Acquire data on a flow cytometer stain->acquire analyze Analyze cell cycle distribution using appropriate software acquire->analyze

Figure 4: Cell Cycle Analysis Workflow.

Detailed Protocol:

  • Cell Treatment: Cancer cells are treated with the benzothiazole derivative at a specific concentration for a defined period.

  • Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and then fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are washed again and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure that only DNA is stained.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Interpretation: The data is analyzed using specialized software to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the SubG1 peak is indicative of apoptosis.

In Vitro VEGFR-2 Kinase Inhibitory Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Detailed Protocol:

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), and ATP.

  • Compound Addition: The benzothiazole derivative is added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature. During this time, the VEGFR-2 enzyme phosphorylates the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion and Future Directions

The this compound scaffold represents a promising framework for the development of novel anticancer agents. Their multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like PI3K/AKT, MAPK/ERK, and VEGFR-2, makes them attractive candidates for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives by systematically modifying the substituents on the benzothiazole core.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of the most promising compounds in animal models of cancer.

  • Target Deconvolution: To precisely identify the direct molecular targets of these compounds, which will provide a more in-depth understanding of their mechanism of action.

  • Combination Therapies: To explore the potential of combining these derivatives with existing chemotherapeutic agents or targeted therapies to achieve synergistic effects and overcome drug resistance.

By continuing to unravel the intricate molecular mechanisms of this compound derivatives, the scientific community can pave the way for the development of more effective and less toxic cancer therapies.

References

A Technical Review of 4-Bromo-6-methylbenzo[d]thiazole: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current research landscape surrounding 4-Bromo-6-methylbenzo[d]thiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its synthesis, spectroscopic characterization, and potential biological activities, drawing from available literature on the compound and its close structural analogs.

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds characterized by a benzene ring fused to a thiazole ring. This scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active molecules. The unique structural and electronic properties of the benzothiazole nucleus allow for diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The subject of this review, this compound (CAS No. 1155287-94-7), is a derivative that combines the benzothiazole core with a bromine atom at the 4-position and a methyl group at the 6-position. These substitutions are anticipated to modulate the compound's physicochemical properties and biological activity.

Synthesis of this compound

Direct and detailed experimental protocols for the synthesis of this compound are not extensively reported in the readily available scientific literature. However, a plausible synthetic pathway can be constructed based on established benzothiazole synthesis methodologies and reactions of its likely precursor, 2-amino-4-bromo-6-methylbenzothiazole (CAS No. 76996-16-2).

Synthesis of the Precursor: 2-amino-4-bromo-6-methylbenzothiazole

The primary route to substituted 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. For the synthesis of 2-amino-4-bromo-6-methylbenzothiazole, the starting material would be 4-bromo-2-methylaniline.

General Experimental Protocol (Inferred):

A solution of 4-bromo-2-methylaniline in a suitable solvent, such as glacial acetic acid, is treated with potassium or sodium thiocyanate. The mixture is then cooled, and a solution of bromine in the same solvent is added dropwise. The reaction proceeds via an electrophilic attack of thiocyanogen, formed in situ, on the aniline, followed by intramolecular cyclization to yield the 2-aminobenzothiazole ring system.

Deamination of 2-amino-4-bromo-6-methylbenzothiazole

The conversion of the 2-amino precursor to this compound can likely be achieved through a deamination reaction, a common transformation for aromatic amines. A Sandmeyer-type reaction is a well-established method for this purpose.[4] This involves the diazotization of the amino group followed by its replacement.

A procedure for the synthesis of the related 2,4-dibromo-6-methylbenzothiazole from 2-amino-4-bromo-6-methylbenzothiazole has been reported, which involves diazotization with sodium nitrite in the presence of hydrobromic acid and excess bromine.[2] A modification of this procedure, by replacing the excess bromine with a reducing agent or by carefully controlling the stoichiometry, would be expected to yield the desired this compound. A Chinese patent describes a method for the deamination of aminoaromatic compounds which may also be applicable.[5]

Proposed Experimental Protocol (Inferred):

To a cooled suspension of 2-amino-4-bromo-6-methylbenzothiazole in an aqueous acidic solution (e.g., HBr or H2SO4), a solution of sodium nitrite in water is added dropwise to form the diazonium salt. The resulting diazonium salt solution is then treated with a reducing agent, such as hypophosphorous acid (H3PO2), and gently warmed to facilitate the removal of the diazonium group and its replacement with a hydrogen atom. The product, this compound, would then be isolated by extraction and purified by chromatography or recrystallization.

Synthesis_Pathway cluster_0 Synthesis of Precursor cluster_1 Deamination 4_bromo_2_methylaniline 4-Bromo-2-methylaniline KSCN_Br2 1. KSCN 2. Br2, Acetic Acid 4_bromo_2_methylaniline->KSCN_Br2 Cyclization 2_amino_precursor 2-amino-4-bromo-6-methylbenzothiazole KSCN_Br2->2_amino_precursor Diazotization 1. NaNO2, HBr 2. H3PO2 2_amino_precursor->Diazotization Sandmeyer-type Reaction target_compound This compound Diazotization->target_compound

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

PropertyData for 2-amino-4-bromo-6-methylbenzothiazoleReference
CAS Number 76996-16-2[6]
Molecular Formula C8H7BrN2S[6]
Molecular Weight 243.13 g/mol [6]
Appearance White solid[7]
1H NMR SpectraBase ID: H4a7F1gG3hJ[6]
FTIR SpectraBase ID: H4a7F1gG3hJ[6]

For the target compound, this compound, the following properties are expected:

  • 1H NMR: The spectrum would likely show two singlets in the aromatic region for the protons on the benzene ring, a singlet for the methyl group protons, and a singlet for the proton at the 2-position of the thiazole ring.

  • 13C NMR: The spectrum would display signals for the eight carbon atoms in the molecule, with chemical shifts characteristic of a substituted benzothiazole ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic and methyl groups, C=N and C=C stretching of the benzothiazole ring, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 228.11 g/mol , with a characteristic isotopic pattern for a bromine-containing compound.

Potential Biological Activity

While there is no specific biological data reported for this compound, the broader class of benzothiazole derivatives has been extensively studied for various pharmacological activities.

Antifungal Activity

Derivatives of 2-aminobenzothiazole, including those with substitutions at the 6-position, have shown promising antifungal activity.[8] The benzothiazole scaffold is considered a privileged structure in the development of antifungal agents.[9] It is plausible that this compound could exhibit antifungal properties, and this warrants further investigation.

Antibacterial Activity

Numerous benzothiazole derivatives have been reported to possess antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][10] The substitution pattern on the benzothiazole ring plays a crucial role in determining the antibacterial potency and spectrum. The presence of a methyl group at the 6-position and a bromine atom at the 4-position in the title compound could influence its interaction with bacterial targets.

Biological_Activity Benzothiazole_Core Benzothiazole Scaffold Antifungal Antifungal Activity Benzothiazole_Core->Antifungal Potential Application Antibacterial Antibacterial Activity Benzothiazole_Core->Antibacterial Potential Application Anticancer Anticancer Activity Benzothiazole_Core->Anticancer Potential Application

Caption: Potential biological activities of benzothiazole derivatives.

Future Research Directions

The research on this compound is still in its nascent stages. Future research efforts should focus on:

  • Development of a reliable and high-yielding synthetic protocol: A detailed and optimized synthesis is crucial for making this compound readily available for further studies.

  • Complete spectroscopic characterization: Thorough characterization using 1H NMR, 13C NMR, IR, and mass spectrometry is necessary to confirm its structure and purity.

  • In vitro and in vivo biological evaluation: Screening of this compound against a panel of fungal and bacterial strains, as well as cancer cell lines, would elucidate its potential as a therapeutic agent.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of related analogs would help in identifying the key structural features required for optimal biological activity.

Conclusion

This compound is a benzothiazole derivative with potential for applications in medicinal chemistry, particularly in the development of new antimicrobial and antifungal agents. While direct experimental data on this specific compound is limited, a plausible synthetic route can be inferred from the literature. Further research is warranted to fully explore the synthesis, characterization, and biological properties of this promising molecule. This technical guide serves as a foundational resource to stimulate and guide future investigations into this compound.

References

Spectroscopic data (NMR, IR, MS) for 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 4-Bromo-6-methylbenzo[d]thiazole, no experimental spectra or detailed characterization data could be located in the public domain, including scientific literature, chemical databases, and supplier catalogs. While the compound is listed with CAS number 1155287-94-7, its synthesis and full spectral analysis do not appear to be published in readily accessible sources.

The search did yield spectroscopic information for a variety of structurally similar benzothiazole derivatives. This data can provide an approximation of the expected spectral regions for this compound. For instance, the proton NMR spectra of brominated and methylated benzothiazoles typically show aromatic protons in the range of 7.0-8.5 ppm and methyl protons around 2.4-2.6 ppm. In the ¹³C NMR, aromatic carbons would appear between 110-155 ppm, and the methyl carbon would be significantly upfield. Infrared spectra of benzothiazoles characteristically show C=N stretching vibrations around 1550-1650 cm⁻¹ and C-H aromatic stretching above 3000 cm⁻¹. The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of this compound (C₈H₆BrNS), which is approximately 228 g/mol , with a characteristic isotopic pattern for bromine.

Without the actual experimental data, it is not possible to fulfill the core requirements of providing structured data tables, detailed experimental protocols, and a specific experimental workflow diagram for this compound itself.

To provide a framework for researchers who may synthesize this compound in the future, a generalized experimental workflow for obtaining the necessary spectroscopic data is presented below.

This section outlines the typical procedures for acquiring NMR, IR, and MS data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR: A sample of the compound (typically 5-10 mg for ¹H, 15-25 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectra are recorded on a spectrometer, for example, a 400 or 500 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

  • Attenuated Total Reflectance (ATR) or KBr Pellet: For ATR-IR, a small amount of the solid sample is placed directly on the ATR crystal. For the KBr method, a small amount of the compound is ground with potassium bromide and pressed into a thin pellet. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, to identify functional groups.

Mass Spectrometry (MS)

  • Electron Ionization (EI) or Electrospray Ionization (ESI): A dilute solution of the sample is introduced into the mass spectrometer. EI-MS is a common technique for volatile, thermally stable compounds, while ESI-MS is suitable for a wider range of compounds and can be coupled with liquid chromatography. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.

Below is a conceptual diagram illustrating this general experimental workflow.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation (Dissolution in deuterated solvent) IR IR Spectroscopy (ATR or KBr) Purification->IR Sample Preparation (Solid sample) MS Mass Spectrometry (EI or ESI) Purification->MS Sample Preparation (Dilute solution) Data_Analysis_NMR ¹H & ¹³C NMR Spectra NMR->Data_Analysis_NMR Data Processing Data_Analysis_IR IR Spectrum IR->Data_Analysis_IR Data Processing Data_Analysis_MS Mass Spectrum MS->Data_Analysis_MS Data Processing Final_Structure Structural Elucidation of This compound Data_Analysis_NMR->Final_Structure Data_Analysis_IR->Final_Structure Data_Analysis_MS->Final_Structure

Caption: Generalized workflow for the synthesis and spectroscopic characterization of an organic compound.

The Benzothiazole Scaffold: A Cornerstone in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substituted benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in medicinal chemistry. Its discovery and subsequent exploration have paved the way for the development of a diverse array of therapeutic agents with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of substituted benzothiazoles, with a focus on their applications in drug development.

A Historical Perspective: From Discovery to Clinical Significance

The journey of substituted benzothiazoles began in 1887 with the pioneering work of A. W. Hofmann, who first reported the synthesis of 2-substituted derivatives.[1][2] Initially, their applications were primarily in the dye industry. However, the unique chemical properties and the rigid, planar structure of the benzothiazole nucleus soon attracted the attention of medicinal chemists.

A significant milestone in the history of benzothiazoles was the discovery of their diverse biological activities. In the 1950s, certain 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants. A pivotal moment came with the discovery of the pharmacological profile of Riluzole, a 2-aminobenzothiazole derivative.[3] Approved by the FDA for the treatment of amyotrophic lateral sclerosis (ALS), Riluzole's success spurred further research into the therapeutic potential of this heterocyclic scaffold.

Today, the benzothiazole moiety is a key component in a number of clinically approved drugs and investigational compounds. Notable examples include:

  • Riluzole: Used to slow the progression of ALS.

  • Flutemetamol: A diagnostic agent for Alzheimer's disease.

  • Pramipexole: A dopamine agonist used in the treatment of Parkinson's disease.

  • Thioflavin T: A dye used to visualize amyloid plaques in neurodegenerative diseases.

The versatility of the benzothiazole scaffold has led to the development of compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective activities.[2][4]

Synthetic Strategies: Building the Benzothiazole Core

The synthesis of substituted benzothiazoles has evolved significantly since Hofmann's initial report. Several methods have been developed to construct this important heterocyclic system, with the choice of method often depending on the desired substitution pattern.

Condensation of 2-Aminothiophenol with Carbonyl Compounds

One of the most common and versatile methods for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with various carbonyl-containing compounds, such as aldehydes, carboxylic acids, acyl chlorides, and esters.[5][6]

Experimental Protocol: General Procedure for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Aromatic Aldehydes

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) and an aromatic aldehyde (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Catalyst (Optional): While the reaction can proceed without a catalyst, the addition of an acid or a base can accelerate the reaction. For instance, a catalytic amount of p-toluenesulfonic acid can be used. In some procedures, an oxidizing agent like hydrogen peroxide in the presence of an acid is employed.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The Jacobsen Cyclization

The Jacobsen cyclization is a classical method for the synthesis of 2-arylbenzothiazoles from N-arylthiobenzamides. This reaction typically involves the use of an oxidizing agent, such as potassium ferricyanide, in an alkaline medium.[1]

Experimental Protocol: Synthesis of 2-(4-aminophenyl)benzothiazoles via Jacobsen Cyclization

This synthesis involves a multi-step process starting from anilines and nitrobenzoyl chlorides.[8]

  • Synthesis of 4-Nitro-N-phenylbenzamides: React an appropriate aniline with a 4-nitrobenzoyl chloride in pyridine under reflux. Alternatively, couple the aniline with 4-nitrobenzoic acid using thionyl chloride in benzene.

  • Thionation: Treat the resulting 4-nitro-N-phenylbenzamide with Lawesson's reagent in chlorobenzene under reflux to form the corresponding 4-nitro-N-phenylthiobenzamide.

  • Jacobsen Cyclization: React the 4-nitro-N-phenylthiobenzamide with aqueous potassium ferricyanide and sodium hydroxide at 90°C to induce cyclization and form the 2-(4-nitrophenyl)benzothiazole.

  • Reduction: Perform a catalytic reduction of the nitro group using palladium on carbon (Pd/C) and hydrogen gas in a suitable solvent like dichloromethane to yield the final 2-(4-aminophenyl)benzothiazole.

  • Purification and Characterization: Purify the final product by column chromatography or recrystallization and characterize it using spectroscopic techniques.

Jacobsen_Cyclization_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Aniline Aniline Derivatives Benzamide_Formation Benzamide Formation (Pyridine or SOCl2) Aniline->Benzamide_Formation Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride Nitrobenzoyl_Chloride->Benzamide_Formation Thionation Thionation (Lawesson's Reagent) Benzamide_Formation->Thionation Cyclization Jacobsen Cyclization (K3[Fe(CN)6], NaOH) Thionation->Cyclization Reduction Nitro Group Reduction (H2, Pd/C) Cyclization->Reduction Final_Product 2-(4-Aminophenyl)benzothiazoles Reduction->Final_Product

Caption: Workflow for the synthesis of 2-(4-aminophenyl)benzothiazoles via Jacobsen Cyclization.

Biological Activities and Therapeutic Applications

Substituted benzothiazoles exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

A significant area of research has focused on the development of benzothiazole derivatives as anticancer agents.[2][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Table 1: Anticancer Activity of Selected Substituted Benzothiazoles

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazole (5a)MCF-7 (Breast)< 0.001[10]
2-(4-Aminophenyl)-3'-methylbenzothiazole (9a)MCF-7 (Breast)< 0.001[10]
2-(4-Aminophenyl)-3'-bromobenzothiazole (9c)MCF-7 (Breast)< 0.001[10]
Compound 7iMDA-MB-231 (Breast)16.5[11]
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)A431 (Skin)1.89[9]
Compound B7A549 (Lung)2.56[9]
Compound B7H1299 (Lung)3.14[9]
Compound 1hHUH-7 (Liver)1.10[4]
Compound 1jHUH-7 (Liver)0.96[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the test benzothiazole compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for a further 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Modulation of Signaling Pathways

The anticancer and other biological effects of substituted benzothiazoles are often mediated by their interaction with specific cellular signaling pathways. Several key pathways have been identified as targets for these compounds.

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9]

  • ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Inhibition of this pathway by benzothiazole compounds can suppress tumor growth.[9][12]

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway plays a critical role in cytokine signaling and immune responses. Dysregulation of this pathway is implicated in various cancers. Benzothiazole derivatives have been developed as potent inhibitors of STAT3, a key protein in this pathway.[13][14]

Signaling_Pathways cluster_receptor Cell Surface Receptors cluster_pathways Intracellular Signaling Cascades cluster_pi3k PI3K/Akt/mTOR Pathway cluster_erk ERK/MAPK Pathway cluster_jak_stat JAK/STAT Pathway cluster_cellular_responses Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Apoptosis Inhibition STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival STAT3->Apoptosis Inhibition Benzothiazole_PI3K Substituted Benzothiazoles Benzothiazole_PI3K->Akt Inhibition Benzothiazole_ERK Substituted Benzothiazoles Benzothiazole_ERK->ERK Inhibition Benzothiazole_STAT3 Substituted Benzothiazoles Benzothiazole_STAT3->STAT3 Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Bromo-6-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 4-bromo-6-methylbenzo[d]thiazole and its subsequent derivatization via Suzuki coupling reactions. This class of compounds holds significant potential in medicinal chemistry, exhibiting a range of biological activities.

Introduction

Benzothiazole and its derivatives are prominent heterocyclic scaffolds in drug discovery, known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. The introduction of a bromine atom at the 4-position of the 6-methylbenzo[d]thiazole core provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the synthesis of a library of novel compounds for biological screening.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is achieved through a two-step process commencing with the formation of 2-amino-6-methylbenzothiazole from p-toluidine, followed by a regioselective bromination.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

This procedure is adapted from the classical Hugershoff reaction, involving the reaction of an aniline with a thiocyanate salt in the presence of bromine.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve p-toluidine (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Add potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN) (2-3 equivalents) to the solution and stir until fully dissolved.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a suitable base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 2-amino-6-methylbenzothiazole.

Reactant/ReagentMolar RatioNotes
p-Toluidine1.0Starting material
Potassium Thiocyanate2.2Can be substituted with NaSCN
Bromine1.1Added as a solution in acetic acid
Glacial Acetic Acid-Solvent
Step 2: Regioselective Bromination to 4-Bromo-6-methyl-2-aminobenzothiazole

The direct bromination of 2-amino-6-methylbenzothiazole has been shown to proceed with high regioselectivity at the 4-position.

Experimental Protocol:

  • Dissolve 2-amino-6-methylbenzothiazole (1 equivalent) in a suitable solvent like chloroform or glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-bromo-6-methyl-2-aminobenzothiazole.

Reactant/ReagentMolar RatioSolventTemperatureYield
2-Amino-6-methylbenzothiazole1.0Chloroform0 °C to RT~92%
Bromine1.0Chloroform0 °C

Derivatization via Suzuki-Miyaura Cross-Coupling

The this compound scaffold can be further functionalized at the 4-position using the Suzuki-Miyaura cross-coupling reaction to introduce various aryl and heteroaryl moieties.

General Experimental Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

Table of Exemplary Suzuki Coupling Reactions
Boronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
3-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄DMF/H₂O1001675-85
2-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901280-90

Experimental and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for the synthesis and a key signaling pathway often targeted by benzothiazole derivatives in cancer research.

G cluster_0 Synthesis of this compound cluster_1 Derivatization via Suzuki Coupling p_toluidine p-Toluidine kscn KSCN / Br₂ p_toluidine->kscn Step 1 amino_bt 2-Amino-6-methylbenzo[d]thiazole kscn->amino_bt bromination Bromination (Br₂) amino_bt->bromination Step 2 target_scaffold This compound bromination->target_scaffold suzuki Suzuki Coupling (Pd Catalyst, Base) target_scaffold->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki derivative 4-Aryl-6-methylbenzo[d]thiazole Derivative suzuki->derivative

Caption: Synthetic workflow for this compound and its derivatives.

G egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras jak JAK egfr->jak akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 Inhibits proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat3 STAT3 jak->stat3 stat3->proliferation apoptosis Apoptosis bax Bax bax->apoptosis bcl2->apoptosis benzothiazole Benzothiazole Derivative benzothiazole->egfr benzothiazole->apoptosis

Caption: Benzothiazole derivatives targeting the EGFR signaling pathway in cancer cells.[1]

Biological Context and Signaling Pathways

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation and survival.[1] One of the key targets is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[1] Overexpression of EGFR is common in many cancers and leads to the activation of downstream pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell growth and inhibiting apoptosis.[1] Additionally, the JAK/STAT pathway can be activated by EGFR, further contributing to tumorigenesis.[1]

Certain 2-substituted benzothiazoles have demonstrated the ability to downregulate EGFR protein levels, leading to the inhibition of these downstream signaling molecules.[1] This inhibition can result in cell cycle arrest and the induction of apoptosis, often characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of anti-apoptotic proteins.[1] The NF-κB signaling pathway, which is linked to inflammation and cancer, is another target for some benzothiazole compounds. By inhibiting NF-κB, these compounds can suppress the expression of inflammatory mediators like COX-2 and iNOS, which are implicated in cancer progression.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The benzothiazole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The targeted functionalization of this heterocyclic system via Suzuki coupling allows for the generation of diverse libraries of compounds for drug discovery and development.

Reaction Principle

The Suzuki cross-coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation X_anion X- PdII_complex->X_anion PdII_R_R1 R-Pd(II)L2-R' Transmetalation->PdII_R_R1 BOH3_Base [B(OH)3X]- Transmetalation->BOH3_Base RedElim Reductive Elimination PdII_R_R1->RedElim RR1 4-Aryl-6-methylbenzo[d]thiazole (R-R') PdII_R_R1->RR1 RedElim->Pd0 RX 4-Bromo-6-methylbenzo[d]thiazole (R-X) RX->OxAdd R1BOH2 ArB(OH)2 (R'-B(OH)2) R1BOH2->Transmetalation Base Base (e.g., K2CO3, K3PO4) Base->Transmetalation

Figure 1: General Catalytic Cycle of the Suzuki Cross-Coupling Reaction.

Experimental Protocols

The following protocols are generalized starting points for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.

Protocol 1: General Procedure for Suzuki Cross-Coupling

This protocol is adapted from general procedures for the coupling of other bromobenzothiazole isomers.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-methylbenzo[d]thiazole.

Protocol 2: Ligand-Free Suzuki Coupling Conditions

In some cases, the benzothiazole nitrogen can coordinate to the palladium center, facilitating the reaction without the need for an external phosphine ligand.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (5-10 mol%)

  • Base (e.g., Na₂CO₃) (2 equivalents)

  • Solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)

  • Inert gas (Argon)

Procedure:

  • In an oven-dried round-bottom flask, combine this compound (50 mg), the arylboronic acid (1.1 eq), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2 eq).

  • Add 1,4-dioxane (6 mL) and water (3 mL) to the mixture.

  • Bubble Argon through the reaction mixture for 5 minutes.

  • Heat the mixture to reflux under an Argon atmosphere for 4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture and perform a standard aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography.

Data Presentation: Reaction Parameters and Expected Outcomes

Since no specific data for this compound is available, the following table summarizes typical conditions and reported yields for the Suzuki cross-coupling of other bromobenzothiazole isomers. This data can be used as a guide for optimizing the reaction of the target compound.

EntryBromobenzothiazole SubstrateArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)Reference
12-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)Toluene/H₂O (4:1)9531Moderate[2]
22-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2)DMF/H₂O953164[2]
32-(4-bromophenyl)benzo[d]thiazolePhenylboronic acidPdCl₂ (0.5) / 2-phenylimidazole (1)K₂CO₃ (2)DMF12017-4880-95[3]
42'-Bromo-2-aryl benzothiazoleVarious arylboronic acidsPd₂(dba)₃ (10)Na₂CO₃ (2)Dioxane/H₂O (2:1)Reflux4up to 99[1]
5N-(6-bromobenzo[d]thiazol-2-yl)acetamidePhenylboronic acidPd(0) catalyst-1,4-Dioxane80-100-80[4]

Experimental Workflow

The general workflow for conducting and analyzing a Suzuki cross-coupling reaction is outlined below.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Weigh Reactants: This compound, Arylboronic acid, Base B Add Catalyst and Solvent under Inert Atmosphere A->B C Heat and Stir Reaction Mixture B->C D Monitor Progress (TLC/LC-MS) C->D E Aqueous Workup D->E Reaction Complete F Column Chromatography E->F G Isolate Pure Product F->G H Characterization: NMR, MS, etc. G->H

Figure 2: General Experimental Workflow for Suzuki Cross-Coupling.

Conclusion

The Suzuki cross-coupling reaction is a versatile and powerful tool for the synthesis of 4-aryl-6-methylbenzo[d]thiazole derivatives. While direct literature precedents for this specific substrate are scarce, the protocols and data presented for analogous bromobenzothiazoles provide a solid foundation for developing a successful reaction methodology. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the reaction conditions for their specific arylboronic acid coupling partners. The successful implementation of these reactions will undoubtedly facilitate the exploration of the chemical space around the 6-methylbenzo[d]thiazole core for applications in drug discovery and materials science.

References

Application of 4-Bromo-6-methylbenzo[d]thiazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. The specific substitution pattern of 4-Bromo-6-methylbenzo[d]thiazole offers a unique combination of steric and electronic properties, making it a valuable starting point for the design and synthesis of novel therapeutic agents. The bromine atom at the 4-position provides a handle for further chemical modifications, such as cross-coupling reactions, while the methyl group at the 6-position can influence binding affinity and metabolic stability.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on the activities of structurally related compounds. It includes potential therapeutic areas, quantitative data from related studies, and generalized experimental protocols.

Potential Therapeutic Applications

Derivatives of bromo- and methyl-substituted benzothiazoles have shown promise in several key therapeutic areas:

  • Anticancer Activity: The benzothiazole nucleus is a core component of many compounds screened for antitumor activity.[1] Bromo-substituted benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. While specific data for this compound is limited, related compounds have shown significant anticancer potential. For instance, certain benzothiazole derivatives act as anticancer agents by inhibiting enzymes crucial for tumor growth, such as carbonic anhydrase.[2][3]

  • Antimicrobial Agents: Substituted benzothiazoles are being investigated for their antimicrobial properties. They can act against a range of pathogens, including bacteria and fungi. The mechanism of action often involves the inhibition of essential microbial enzymes like DNA gyrase.[4] The 4-bromo substitution can enhance the electrophilic character of the molecule, potentially improving its interaction with biological targets.

  • Kinase Inhibition: Benzothiazoles are recognized as "privileged scaffolds" in medicinal chemistry and have been successfully employed in the development of kinase inhibitors.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. While direct evidence for this compound as a kinase inhibitor is not extensively documented, the general class of benzothiazole derivatives has shown inhibitory activity against various kinases.[6][7]

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of benzothiazole derivatives that are structurally related to this compound. This data provides an indication of the potential potency that derivatives of this scaffold could achieve.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
Thiazole DerivativesCytotoxicityMCF-7 (Breast Cancer)IC₅₀: 2.57 ± 0.16 µM[8]
Thiazole DerivativesCytotoxicityHepG2 (Liver Cancer)IC₅₀: 7.26 ± 0.44 µM[8]
Thiazole DerivativesVEGFR-2 Kinase Inhibition-IC₅₀: 0.15 µM[8]
Tetrahydrobenzo[d]thiazolesCK2 Kinase Inhibition-IC₅₀: 1.9 µM[6]
Tetrahydrobenzo[d]thiazolesGSK3β Kinase Inhibition-IC₅₀: 0.67 µM[6]
Benzothiazole-thiazole hybridsAntibacterial (S. aureus)-MIC: 3.90 µg/mL[4]
Benzothiazole-thiazole hybridsAntifungal (C. albicans)-MIC: 7.81 µg/mL[4]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound, based on methodologies reported for similar compounds.

3.1. General Synthesis of 2-Amino-4-bromo-6-methylbenzo[d]thiazole Derivatives

This protocol describes a potential route to synthesize derivatives from this compound, which can then be used as an intermediate for further diversification.

G cluster_0 Synthesis Workflow A Starting Material: 4-Bromo-6-methylaniline B Thiocyanation (e.g., KSCN, Br₂) A->B C Intermediate: 2-Amino-4-bromo-6-methylbenzo[d]thiazole B->C D Derivatization (e.g., Acylation, Suzuki Coupling) C->D E Final Products: Novel Benzothiazole Derivatives D->E

Caption: General synthetic workflow for derivatization.

Protocol:

  • Thiocyanation: To a solution of 4-bromo-3-methylaniline in a suitable solvent (e.g., glacial acetic acid), add potassium thiocyanate. Cool the mixture in an ice bath and add a solution of bromine in the same solvent dropwise with stirring. Continue stirring at room temperature for several hours.

  • Cyclization: The resulting mixture is then heated to induce cyclization to form the 2-amino-4-bromo-6-methylbenzo[d]thiazole intermediate. The product can be isolated by pouring the reaction mixture into water and collecting the precipitate.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

  • Derivatization: The purified 2-amino-4-bromo-6-methylbenzo[d]thiazole can be further modified. For example, the amino group can be acylated using various acid chlorides or anhydrides. The bromo group can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, to introduce diverse aryl or heteroaryl substituents.

3.2. In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

G cluster_1 MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution and incubate for 4h D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC₅₀ values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized this compound derivatives are dissolved in DMSO to prepare stock solutions. Serial dilutions are made in the cell culture medium, and the cells are treated with a range of concentrations.

  • Incubation: The treated cells are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

3.3. Kinase Inhibition Assay

This is a generalized protocol for evaluating the inhibitory activity of compounds against a specific kinase.

G cluster_2 Kinase Inhibition Assay A Prepare reaction mixture: Kinase, Substrate, ATP, Buffer B Add test compound at various concentrations A->B C Incubate at 30°C B->C D Stop the reaction C->D E Detect kinase activity (e.g., phosphorylation of substrate) D->E F Calculate % inhibition and IC₅₀ E->F

Caption: General workflow for a kinase inhibition assay.

Protocol:

  • Reaction Setup: A reaction mixture containing the target kinase (e.g., VEGFR-2, CK2), a specific substrate peptide, ATP, and a reaction buffer is prepared in a 96-well plate.

  • Compound Addition: The test compounds, derived from this compound, are added to the wells at various concentrations.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30-60 minutes) at 30°C.

  • Termination: The reaction is stopped by adding a stop solution (e.g., EDTA).

  • Detection: The level of substrate phosphorylation is quantified. This can be done using various methods, such as antibody-based detection (e.g., ELISA) or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without any inhibitor. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Hypothetical Signaling Pathway Involvement

Based on the known activities of related benzothiazole derivatives as kinase inhibitors, compounds derived from this compound could potentially modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway, which is often dysregulated in cancer.

G cluster_3 Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (Proliferation, Survival) Akt->Downstream Inhibitor This compound Derivative Inhibitor->RTK

Caption: Potential inhibition of a signaling pathway.

This diagram illustrates a hypothetical scenario where a derivative of this compound acts as an inhibitor of a receptor tyrosine kinase (RTK), thereby blocking downstream signaling through the PI3K/Akt pathway, ultimately leading to a reduction in cell proliferation and survival.

Disclaimer: The information provided is based on the biological activities of structurally related compounds. The specific applications and activity of this compound and its derivatives would require dedicated experimental investigation.

References

Protocol for assessing the anticancer activity of benzothiazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Protocol for Assessing the Anticancer Activity of Benzothiazole Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including notable anticancer properties.[1][2][3] Derivatives of benzothiazole have been shown to be effective against various cancer cell lines, acting through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[4][5][6] The development of novel benzothiazole-based compounds as potential chemotherapeutic agents requires a systematic and robust assessment of their biological activity.

This document provides a comprehensive set of protocols for the in vitro evaluation of the anticancer activity of novel benzothiazole compounds. It outlines a logical workflow from initial cytotoxicity screening to more detailed mechanistic studies, including the analysis of apoptosis, cell cycle progression, and modulation of critical cancer-related signaling pathways.

Overall Experimental Workflow

The assessment of a new benzothiazole compound's anticancer potential follows a multi-step process. The workflow begins with broad screening for cytotoxic activity across multiple cancer cell lines to determine the compound's potency and selectivity. Promising candidates are then subjected to more detailed mechanistic assays to elucidate how they induce cancer cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Preclinical Evaluation A Benzothiazole Compound Synthesis & Characterization B In Vitro Cytotoxicity Assay (e.g., MTT, SRB) A->B C Determine IC50 Values (Multiple Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (PI Staining) C->E F Signaling Pathway Analysis (Western Blot) C->F G Cell Migration Assay (Wound Healing) C->G H In Vivo Xenograft Model F->H I Toxicity & Pharmacokinetic Studies H->I G Treat Treat cells with Benzothiazole Compound Harvest Harvest adherent & floating cells Treat->Harvest Wash Wash cells with cold PBS Harvest->Wash Stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide Wash->Stain Incubate Incubate 15 min in the dark Stain->Incubate Analyze Analyze via Flow Cytometry Incubate->Analyze Data Interpret Quadrant Data: Live, Early Apoptotic, Late Apoptotic, Necrotic Analyze->Data G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Benzothiazole Compound Compound->PI3K Inhibits Compound->AKT Inhibits

References

Application Notes and Protocols for NMR Characterization of 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-6-methylbenzo[d]thiazole. This document outlines detailed experimental protocols for acquiring high-quality NMR data and provides a framework for the interpretation of ¹H and ¹³C NMR spectra to confirm the molecular structure.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its use in drug development and other research areas. NMR spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. This document details the procedures for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Data Presentation

The following table summarizes the expected ¹H and ¹³C NMR spectral data for this compound. This data is predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H NMR Data (500 MHz, CDCl₃)
Proton Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
H-2~9.0s-1H
H-5~7.8s-1H
H-7~7.5s-1H
-CH₃~2.5s-3H
¹³C NMR Data (125 MHz, CDCl₃)
Carbon Chemical Shift (δ) ppm
C-2~155
C-4~120
C-5~128
C-6~138
C-7~125
C-7a~135
C-3a~152
-CH₃~21

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

  • Required Materials:

    • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[1][2][3]

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • High-quality 5 mm NMR tubes.[1][2]

    • Glass Pasteur pipette and a small vial.

    • Filter (e.g., a small plug of glass wool in the pipette).[3]

  • Protocol:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1][2]

    • Gently swirl or vortex the vial to dissolve the compound completely.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.[3]

    • Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the concentration.

    • Acquisition Time: Approximately 4 seconds.[4]

    • Relaxation Delay: 1-2 seconds.

    • Pulse Width: A 45° pulse is recommended for routine spectra.[4]

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment.

    • Number of Scans: 1024 or more, depending on the concentration and desired signal-to-noise ratio.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Pulse Width: A 30-45° pulse is recommended.[4]

    • Spectral Width: 0 to 200 ppm.

Data Interpretation

The acquired NMR spectra should be processed (Fourier transformation, phase correction, and baseline correction) and analyzed to confirm the structure of this compound.

  • ¹H NMR Spectrum:

    • The spectrum is expected to show three signals in the aromatic region and one signal in the aliphatic region.

    • The singlet at approximately 9.0 ppm corresponds to the proton at the C-2 position of the thiazole ring.

    • The two singlets in the aromatic region (around 7.8 and 7.5 ppm) are assigned to the protons at C-5 and C-7. The lack of coupling confirms their isolated positions on the benzene ring.

    • The singlet at around 2.5 ppm with an integration of 3H is characteristic of the methyl group protons.

  • ¹³C NMR Spectrum:

    • The spectrum should display eight distinct carbon signals.

    • The signal at approximately 155 ppm is assigned to the C-2 carbon of the thiazole ring.

    • The signals for the quaternary carbons (C-4, C-6, C-7a, and C-3a) will typically be of lower intensity. The C-4 carbon, being attached to bromine, is expected around 120 ppm.

    • The signals for the protonated aromatic carbons (C-5 and C-7) will appear in the range of 125-128 ppm.

    • The upfield signal at approximately 21 ppm corresponds to the methyl carbon.

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationships for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter h1_nmr ¹H NMR Acquisition filter->h1_nmr c13_nmr ¹³C NMR Acquisition filter->c13_nmr processing Fourier Transform, Phase & Baseline Correction h1_nmr->processing c13_nmr->processing interpretation Spectral Interpretation processing->interpretation structure Structure Confirmation interpretation->structure

Caption: Experimental workflow for NMR characterization.

molecular_structure_and_nmr cluster_structure This compound cluster_h1 ¹H NMR Assignments cluster_c13 ¹³C NMR Assignments mol H2 H-2: ~9.0 ppm (s) H5 H-5: ~7.8 ppm (s) H7 H-7: ~7.5 ppm (s) CH3_H -CH₃: ~2.5 ppm (s) C2 C-2: ~155 ppm C4 C-4: ~120 ppm C6 C-6: ~138 ppm CH3_C -CH₃: ~21 ppm

Caption: Structure and key NMR assignments.

References

Application Notes and Protocols: Thiazole Analogs as DNA Topoisomerase IB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of thiazole-based analogs as potent inhibitors of human DNA topoisomerase IB (Top1). This document includes a summary of key compounds, their cytotoxic activities, detailed experimental protocols for their evaluation, and insights into the cellular pathways they modulate.

Introduction to Thiazole-Based Topoisomerase IB Inhibitors

DNA topoisomerase IB is a critical nuclear enzyme that regulates DNA topology during essential cellular processes like replication and transcription.[1] Its overexpression in various cancer cell lines makes it a prime target for the development of anticancer agents.[1] While camptothecin and its derivatives are well-known Top1 inhibitors, their clinical use is hampered by issues of toxicity and stability. This has spurred the search for novel, non-camptothecin inhibitors. Thiazole-containing compounds have emerged as a promising class of Top1 inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines.[1] This document focuses on thiazole-based stilbene analogs, which have shown potent Top1 inhibitory activity.

Data Presentation: Cytotoxicity and Topoisomerase IB Inhibition

The following tables summarize the in vitro efficacy of selected thiazole-based stilbene analogs against human cancer cell lines and their corresponding Top1 inhibitory activity.

Table 1: Cytotoxicity of Thiazole-Based Stilbene Analogs

Compound IDChemical NameCell LineIC50 (µM)
8 (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazoleMCF-70.78
HCT116<5.0
11 (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazoleMCF-7<10.0
HCT1160.62
13 (E)-2-(4-methoxystyryl)-4-(4-fluorophenyl)thiazoleMCF-7<10.0
HCT116<5.0
15 (E)-2-(3,4-dimethoxystyryl)-4-(4-fluorophenyl)thiazoleMCF-7<10.0
HCT116Not Reported
23 (E)-4-(4-chlorophenyl)-2-(4-methoxystyryl)thiazoleMCF-7<10.0
HCT116<5.0
28 (E)-4-(4-bromophenyl)-2-(4-methoxystyryl)thiazoleMCF-7<10.0
HCT116<5.0

Data compiled from a study on thiazole-based stilbene analogs.[1]

Table 2: DNA Topoisomerase IB Inhibitory Activity

Compound IDTop1 Inhibition
8 ++++
10 +++
11 +++
13 +++
15 +++
19 +++

Inhibition levels are represented semi-quantitatively, with '++++' indicating the highest level of inhibition, comparable to camptothecin.[1]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of thiazole-based Top1 inhibitors are provided below.

Protocol 1: Synthesis of Thiazole-Based Stilbene Analogs

This protocol outlines the general synthesis of (E)-2-styryl-4-(4-halophenyl)thiazole derivatives.

Materials:

  • 2-bromo-1-(4-halophenyl)ethan-1-ones

  • Thioacetamide

  • N-Bromosuccinimide (NBS)

  • Triethyl phosphite

  • Substituted benzaldehydes

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetonitrile

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous ethanol

Procedure:

  • Synthesis of 4-(4-halophenyl)-2-methylthiazoles: React 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide in DMF at room temperature.

  • Bromination: The 5-position and the benzylic position of the thiazole ring are sequentially brominated using NBS under different conditions to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles.

  • Arbuzov Reaction: The brominated intermediate is then reacted with triethyl phosphite to produce the corresponding phosphonate ester.

  • Wittig-Horner Reaction: The final step involves the reaction of the phosphonate ester with a substituted benzaldehyde in the presence of a strong base like sodium hydride in anhydrous THF to yield the target thiazole-based stilbene analogs.

  • Purification: The final products are purified by recrystallization from anhydrous ethanol.

This is a generalized procedure; for specific reaction conditions and characterization data, refer to the relevant literature.[1]

Protocol 2: DNA Topoisomerase IB Relaxation Assay

This in vitro assay is used to assess the inhibitory effect of compounds on the catalytic activity of Top1.

Materials:

  • Human Topoisomerase I (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)

  • Dilution Buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA, 50% glycerol, 100 µg/ml albumin)

  • Test compounds dissolved in DMSO

  • STEB (40% w/v sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1 v/v)

  • 1% Agarose gel in TAE buffer

  • Ethidium bromide staining solution

  • UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing 1x Assay Buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and sterile water to a final volume of ~27 µL per reaction.

  • Compound Addition: Add 0.3 µL of the test compound at various concentrations (or DMSO as a vehicle control) to the reaction tubes.

  • Enzyme Addition: Dilute the Top1 enzyme in Dilution Buffer and add an appropriate amount (e.g., 1 unit) to each reaction tube, except for the negative control where dilution buffer is added instead.

  • Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol.

  • Phase Separation: Vortex briefly and centrifuge for 2 minutes to separate the aqueous and organic phases.

  • Gel Electrophoresis: Load 20 µL of the upper aqueous phase onto a 1% agarose gel.

  • Visualization: Run the gel, stain with ethidium bromide, destain, and visualize the DNA bands under UV light. The inhibition of Top1 activity is determined by the persistence of the supercoiled DNA form.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value for each compound.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of thiazole-based Top1 inhibitors and the general workflow for their screening and evaluation.

G cluster_0 Mechanism of Topoisomerase IB Inhibition Top1 Topoisomerase IB CleavageComplex Top1-DNA Cleavage Complex Top1->CleavageComplex Binds & Cleaves one strand DNA Supercoiled DNA DNA->CleavageComplex StabilizedComplex Stabilized Ternary Complex (Top1-DNA-Inhibitor) CleavageComplex->StabilizedComplex Interfacial Inhibition Religation DNA Religation CleavageComplex->Religation Normal Pathway Thiazole Thiazole Analog Inhibitor Thiazole->StabilizedComplex ReplicationFork Advancing Replication Fork StabilizedComplex->ReplicationFork Collision with DSB Double-Strand Break StabilizedComplex->DSB Religation->DNA Relaxed DNA ReplicationFork->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of action of thiazole-based Top1 inhibitors.

G cluster_1 Experimental Workflow for Inhibitor Evaluation Synthesis Synthesis of Thiazole Analogs Top1Assay Topoisomerase IB Relaxation Assay Synthesis->Top1Assay Primary Screening Cytotoxicity MTT Cytotoxicity Assay Top1Assay->Cytotoxicity Active Compounds CleavageAssay DNA Cleavage Assay Cytotoxicity->CleavageAssay Potent Compounds ICEAssay In Vivo Complex of Enzyme (ICE) Assay CleavageAssay->ICEAssay Confirm Cellular Target Engagement PathwayAnalysis Signaling Pathway Analysis ICEAssay->PathwayAnalysis Elucidate Mechanism LeadCompound Lead Compound Identification PathwayAnalysis->LeadCompound

Caption: Workflow for screening and evaluation of thiazole-based Top1 inhibitors.

Signaling Pathways Affected by Topoisomerase IB Inhibition

Inhibition of Topoisomerase IB by agents like thiazole analogs triggers a cascade of cellular events, primarily stemming from the stabilization of the Top1-DNA cleavage complex. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis.

Topoisomerase inhibitors are potent inducers of apoptosis.[2] The primary pathway leading to cell death after Top1-mediated DNA damage involves the activation of caspases, which are triggered by pro-apoptotic molecules released from the mitochondria.[2] In some cellular contexts, the Fas death receptor pathway may also be involved.[2]

The cellular response to the DNA lesions created by Top1 inhibitors is managed by several upstream regulatory pathways.[2] These include the pro-apoptotic Chk2, c-Abl, and SAPK/JNK pathways, as well as the pro-survival PI3K-Akt pathway and the transcription factors p53 and NF-κB.[2] The initial detection of DNA damage is carried out by sensor proteins such as DNA-PK, ATM, and ATR, which then activate downstream effectors to orchestrate DNA repair, cell cycle arrest, or apoptosis.[2] For instance, thiazacridine derivatives, which also target Topoisomerase I, have been shown to induce mitochondrial depolarization and caspase-3/7 activation, indicating a caspase-dependent apoptotic pathway.[3]

Furthermore, the inhibition of Top1 can lead to cell cycle arrest, often at the G2/M phase, to allow time for DNA repair before mitotic entry.[4] If the damage is too severe, the cell is directed towards apoptosis.

G cluster_2 Cellular Response to Thiazole-Based Top1 Inhibition ThiazoleTop1 Thiazole Analog + Top1 + DNA StabilizedComplex Stabilized Cleavage Complex ThiazoleTop1->StabilizedComplex DNADamage DNA Double-Strand Breaks StabilizedComplex->DNADamage Sensors ATM / ATR / DNA-PK (Sensor Kinases) DNADamage->Sensors activates Apoptosis Apoptosis DNADamage->Apoptosis severe damage Chk2 Chk2 Activation Sensors->Chk2 p53 p53 Activation Sensors->p53 Chk2->p53 CellCycleArrest G2/M Cell Cycle Arrest p53->CellCycleArrest p53->Apoptosis Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis executes

Caption: Key signaling pathways activated by Top1 inhibition.

Conclusion

Thiazole-based analogs represent a promising avenue for the development of novel DNA topoisomerase IB inhibitors for cancer therapy. The protocols and data presented here provide a framework for the synthesis, screening, and mechanistic evaluation of these compounds. Further investigation into the specific signaling pathways modulated by these inhibitors will be crucial for their optimization and clinical translation.

References

Application Notes and Protocols for Antifungal and Antibacterial Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the antifungal and antibacterial screening of benzothiazole derivatives. These guidelines are intended to assist researchers in the consistent and reproducible evaluation of these compounds for potential therapeutic applications. Benzothiazole and its derivatives are a significant class of heterocyclic compounds, widely recognized for their broad spectrum of biological activities, including antimicrobial properties.[1][2] The protocols outlined below cover essential in vitro screening assays to determine the efficacy of newly synthesized benzothiazole derivatives against a range of pathogenic fungi and bacteria.

Overview of Screening Strategy

The preliminary assessment of the antimicrobial potential of benzothiazole derivatives typically involves a multi-step screening process. This process begins with primary screening assays to identify compounds with any antimicrobial activity, followed by quantitative assays to determine the potency of the active compounds. A typical workflow is illustrated below.

Antimicrobial Screening Workflow cluster_0 Primary Screening cluster_1 Secondary Screening (Quantitative) cluster_2 Mechanism of Action Studies Synthesis of Benzothiazole Derivatives Synthesis of Benzothiazole Derivatives Agar Well Diffusion Assay Agar Well Diffusion Assay Synthesis of Benzothiazole Derivatives->Agar Well Diffusion Assay Test Compounds Broth Microdilution Assay Broth Microdilution Assay Agar Well Diffusion Assay->Broth Microdilution Assay Active Compounds Determination of MIC Determination of MIC Broth Microdilution Assay->Determination of MIC Determination of MBC/MFC Determination of MBC/MFC Determination of MIC->Determination of MBC/MFC Enzyme Inhibition Assays Enzyme Inhibition Assays Determination of MIC->Enzyme Inhibition Assays Molecular Docking Molecular Docking Determination of MIC->Molecular Docking DNA/Protein Leakage Assays DNA/Protein Leakage Assays Determination of MIC->DNA/Protein Leakage Assays

Caption: General workflow for antimicrobial screening of benzothiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to maintain aseptic techniques throughout these procedures to prevent contamination.

Agar Well Diffusion Assay

This method is a preliminary, qualitative assay to screen for antimicrobial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a specific microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial or fungal cultures

  • Test benzothiazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compounds)

  • Incubator

Protocol:

  • Prepare and sterilize the agar medium according to the manufacturer's instructions.

  • Pour 15-20 mL of the molten agar into sterile Petri dishes and allow it to solidify at room temperature in a laminar flow hood.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds.

  • Incubate the plates at 37°C for 24-48 hours for bacteria, and at 28-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a quantitative method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[3]

Materials:

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Multichannel micropipettes and sterile tips

  • Bacterial or fungal cultures

  • Test benzothiazole derivatives

  • Positive and negative controls

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Dispense 100 µL of the appropriate broth into each well of a 96-well plate.

  • Add 100 µL of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from each well to the next. Discard 100 µL from the last well.

  • Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[3]

  • Add 100 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 16-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.[3]

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[3]

Data Presentation

The quantitative data from the screening assays should be summarized in a clear and structured format to allow for easy comparison of the antimicrobial activity of different benzothiazole derivatives.

Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Derivative 1 5025100>200
Derivative 2 252550100
Derivative 3 10050200>200
Ciprofloxacin 12.512.56.256.25

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.

Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)

CompoundCandida albicansAspergillus nigerCryptococcus neoformans
Derivative 1 2550100
Derivative 2 12.52550
Derivative 3 50100>100
Fluconazole 8164

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values should be derived from experimental results.

Potential Mechanisms of Action and Signaling Pathways

The antimicrobial activity of benzothiazole derivatives can be attributed to their interaction with various cellular targets.[4] Molecular docking studies and enzyme inhibition assays can provide insights into their mechanisms of action.[1][2] Some reported mechanisms include the inhibition of essential microbial enzymes such as DNA gyrase and dihydroorotase.[4][5][6]

Benzothiazole_MoA cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Benzothiazole Derivative Benzothiazole Derivative DNA_Gyrase DNA Gyrase Benzothiazole Derivative->DNA_Gyrase Inhibition Dihydroorotase Dihydroorotase Benzothiazole Derivative->Dihydroorotase Inhibition NMT N-Myristoyltransferase Benzothiazole Derivative->NMT Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Pyrimidine_Biosynthesis Pyrimidine Biosynthesis Dihydroorotase->Pyrimidine_Biosynthesis Cell_Death_B Cell Death DNA_Replication->Cell_Death_B Pyrimidine_Biosynthesis->Cell_Death_B Protein_Myristoylation Protein Myristoylation NMT->Protein_Myristoylation Cell_Membrane_Integrity Cell Membrane Integrity Protein_Myristoylation->Cell_Membrane_Integrity Cell_Death_F Cell Death Cell_Membrane_Integrity->Cell_Death_F

Caption: Potential mechanisms of action of benzothiazole derivatives.

Some benzothiazole derivatives have been found to inhibit the dimorphic transition of Candida albicans, a key virulence factor.[4] Furthermore, they can induce DNA and protein leakage in fungal spores, suggesting a disruptive effect on cell membrane integrity.[4] The versatility of the benzothiazole scaffold allows for modifications to optimize its interaction with various biological targets, making it a promising candidate for the development of novel antimicrobial agents.[1]

References

Application Notes and Protocols: Derivatization of 4-Bromo-6-methylbenzo[d]thiazole for Compound Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the versatile building block, 4-Bromo-6-methylbenzo[d]thiazole. This scaffold is a valuable starting point for the generation of diverse compound libraries for screening in drug discovery programs. The benzothiazole core is a recognized privileged structure, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The derivatization strategies outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Introduction to Derivatization Strategies

The bromine atom at the 4-position of the 6-methylbenzo[d]thiazole core serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the benzothiazole scaffold, a key step in establishing structure-activity relationships (SAR).

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. This is a powerful method for creating biaryl structures, which are common motifs in bioactive molecules.[4][5]

  • Buchwald-Hartwig Amination: This is a cornerstone method for the formation of carbon-nitrogen bonds. It allows for the coupling of the benzothiazole core with a diverse range of primary and secondary amines, leading to the synthesis of novel amino-benzothiazole derivatives.[6][7]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between the bromo-benzothiazole and a terminal alkyne, introducing a linear and rigid alkynyl linker. This can be used to probe deeper into protein binding pockets or to serve as a precursor for further transformations.[8][9]

The strategic application of these reactions enables the rapid generation of compound libraries with tailored physicochemical and pharmacological properties.

Experimental Protocols

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylbenzo[d]thiazoles

This protocol is adapted from a general procedure for the ligand-free Suzuki coupling of bromo-benzothiazole derivatives.[4]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas supply

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To an oven-dried round-bottom flask, add this compound, the corresponding arylboronic acid (1.1 eq.), Pd₂(dba)₃ (0.1 eq.), and sodium carbonate (2 eq.).

  • Evacuate and backfill the flask with argon gas three times.

  • Add 1,4-dioxane and water in a 2:1 ratio (e.g., 6 mL of dioxane and 3 mL of water).

  • Bubble argon gas through the reaction mixture for 5 minutes.

  • Heat the mixture to reflux and maintain for 4 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for an Analogous Suzuki Coupling Reaction:

The following data is for the Suzuki coupling of 2'-bromo-2-aryl benzothiazole derivatives and is provided for illustrative purposes.[4]

EntryArylboronic AcidProductYield (%)
14-Hydroxyphenylboronic acid5′-Amino-2′-(benzo[d]thiazol-2-yl)-[1,1′-biphenyl]-4-ol83
24-(Methylsulfonyl)phenylboronic acid2-(5-Chloro-2-(4-(methylsulfonyl)phenyl)pyridin-3-yl)benzo[d]thiazole74
Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylbenzo[d]thiazoles

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[7][10]

Reaction Scheme:

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ (1-5 mol%)

  • XPhos or other suitable phosphine ligand (1.5-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Argon (or Nitrogen) gas supply

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube or vial, add Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with argon three times.

  • Add this compound, the amine, and the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by column chromatography.

Quantitative Data for an Analogous Buchwald-Hartwig Amination:

The following data is for the amination of 4- and 2-bromo-1H-imidazoles and is provided for illustrative purposes.[11]

EntryAmineProductYield (%)
1Morpholine4-(Morpholino)-1H-imidazole87
2AnilineN-Phenyl-1H-imidazol-4-amine82
Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylbenzo[d]thiazoles

This protocol is adapted from a general procedure for copper-free Sonogashira reactions.[8]

Reaction Scheme:

Materials:

  • This compound

  • Terminal alkyne (1.6 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO) (anhydrous)

  • Argon (or Nitrogen) gas supply

  • Sealed reaction vial

Procedure:

  • To a reaction vial, add this compound and the [DTBNpP]Pd(crotyl)Cl precatalyst.

  • Evacuate and backfill the vial with argon.

  • Add anhydrous DMSO, the terminal alkyne, and TMP via syringe.

  • Stir the reaction mixture at room temperature for 18 hours under an argon atmosphere. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for an Analogous Sonogashira Coupling Reaction:

The following data is for the Sonogashira coupling of various aryl bromides and is provided for illustrative purposes.[8]

EntryAryl BromideAlkyneYield (%)
14-BromoacetophenonePhenylacetylene92
24-Bromobenzonitrile1-Hexyne91

Visualizing Workflows and Pathways

Experimental Workflow for Library Synthesis

G General Workflow for Derivatization cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Compound Libraries start This compound suzuki Suzuki Coupling (Arylboronic Acids) start->suzuki buchwald Buchwald-Hartwig (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira aryl_lib 4-Aryl-6-methyl- benzothiazoles suzuki->aryl_lib amino_lib 4-Amino-6-methyl- benzothiazoles buchwald->amino_lib alkynyl_lib 4-Alkynyl-6-methyl- benzothiazoles sonogashira->alkynyl_lib screening Biological Screening aryl_lib->screening amino_lib->screening alkynyl_lib->screening

Caption: General workflow for the synthesis of compound libraries from this compound.

Potential Signaling Pathways for Benzothiazole Derivatives

Benzothiazole derivatives have been reported to modulate various signaling pathways implicated in cancer. The diagram below illustrates some of these key pathways that could be targeted by novel derivatives.[12][13][14][15]

G Potential Signaling Pathways Modulated by Benzothiazole Derivatives bt Benzothiazole Derivative egfr EGFR bt->egfr Inhibition pi3k PI3K bt->pi3k Inhibition ras Ras bt->ras Inhibition jak JAK bt->jak Inhibition apoptosis Apoptosis bt->apoptosis Induction egfr->pi3k egfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation mek MEK ras->mek erk ERK mek->erk erk->proliferation stat3 STAT3 jak->stat3 stat3->proliferation

Caption: Potential signaling pathways modulated by benzothiazole derivatives in cancer cells.

Conclusion

The derivatization of this compound via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions offers a powerful and efficient strategy for the generation of diverse compound libraries. The provided protocols, while based on analogous structures, serve as a robust starting point for developing optimized conditions for this specific scaffold. The resulting libraries of novel 4-substituted-6-methylbenzo[d]thiazoles have the potential to yield valuable lead compounds for a variety of therapeutic targets, particularly in the field of oncology. Further screening and SAR studies will be crucial in identifying and optimizing candidates for future drug development.

References

Application Notes and Protocols: 4-Bromo-6-methylbenzo[d]thiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Bromo-6-methylbenzo[d]thiazole as a versatile building block in organic synthesis. This compound serves as a valuable scaffold for the introduction of molecular diversity, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a substituted benzothiazole derivative featuring a bromine atom at the 4-position and a methyl group at the 6-position. The benzothiazole core is a "privileged" structure in medicinal chemistry, found in numerous biologically active compounds. The presence of a bromo substituent provides a reactive handle for various cross-coupling reactions, making this molecule an ideal starting material for the synthesis of complex molecular architectures. The methyl group can also influence the electronic properties and steric environment of the molecule, potentially modulating the biological activity of its derivatives.

Synthetic Applications

The primary utility of this compound in organic synthesis lies in its ability to participate in a variety of palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 4-position is susceptible to oxidative addition to a palladium(0) catalyst, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds.

A general workflow for the utilization of this compound as a building block is depicted below:

G cluster_synthesis Synthesis of Starting Material cluster_coupling Cross-Coupling Reactions cluster_products Derivative Classes 3_Bromo_5_methylaniline 3-Bromo-5-methylaniline Precursor 4-Bromo-6-methyl-1,3-benzothiazol-2-amine 3_Bromo_5_methylaniline->Precursor Thiocyanation Building_Block This compound Precursor->Building_Block Deamination (e.g., Sandmeyer) Suzuki Suzuki-Miyaura Coupling Building_Block->Suzuki Ar-B(OR)2 Sonogashira Sonogashira Coupling Building_Block->Sonogashira Terminal Alkyne Buchwald Buchwald-Hartwig Amination Building_Block->Buchwald Amine Aryl_Derivatives 4-Aryl-6-methyl Derivatives Suzuki->Aryl_Derivatives Alkynyl_Derivatives 4-Alkynyl-6-methyl Derivatives Sonogashira->Alkynyl_Derivatives Amino_Derivatives 4-Amino-6-methyl Derivatives Buchwald->Amino_Derivatives

Caption: Synthetic workflow for this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or esters. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane11085-95
3Thiophene-2-boronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃THF8080-90
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is valuable for the synthesis of alkynyl-substituted benzothiazoles, which are important precursors for more complex molecules and can exhibit interesting photophysical properties.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60>90
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)DiPEADMF8085-95
31-HexynePd(OAc)₂ (2)CuI (4)K₂CO₃Acetonitrile7080-90
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzothiazole core, providing access to a diverse set of derivatives with potential biological activity.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAminePd Pre-catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene100>90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane11085-95
3BenzylamineG3-XPhos (1)-LHMDSTHF80>95

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step sequence starting from 3-bromo-5-methylaniline. The first step involves the formation of the 2-aminobenzothiazole core, followed by deamination.

G Start 3-Bromo-5-methylaniline Step1 Step 1: Thiocyanation (e.g., KSCN, Br₂) Start->Step1 Intermediate 4-Bromo-6-methyl-1,3-benzothiazol-2-amine Step1->Intermediate Step2 Step 2: Deamination (e.g., NaNO₂, H₃PO₂) Intermediate->Step2 Product This compound Step2->Product G Building_Block 4-Bromo-6-methyl- benzo[d]thiazole Library Diverse Compound Library (via Cross-Coupling) Building_Block->Library Screening High-Throughput Screening Library->Screening Target Biological Target (e.g., Kinase, Receptor) Screening->Target Pathway Modulation of Signaling Pathway (e.g., MAPK, PI3K/Akt) Target->Pathway Outcome Therapeutic Outcome Pathway->Outcome

Troubleshooting & Optimization

Reducing by-products in the bromination of 6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bromination of 6-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize by-product formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most likely positions for bromination on the 6-methylbenzo[d]thiazole ring?

Based on the principles of electrophilic aromatic substitution, the substitution pattern on the 6-methylbenzo[d]thiazole ring is influenced by the directing effects of both the methyl group and the thiazole ring system. The methyl group is an ortho-, para-director, activating the ring for electrophilic attack. The thiazole moiety also influences the electron density of the benzene ring. Therefore, the most probable positions for mono-bromination are positions 4, 5, and 7. It is also possible to have di- or poly-bromination, particularly under harsh reaction conditions or with an excess of the brominating agent.

Q2: What are the common by-products observed during the bromination of 6-methylbenzo[d]thiazole?

Common by-products include undesired positional isomers (e.g., 4-bromo-, 5-bromo-, or 7-bromo-6-methylbenzo[d]thiazole if a specific isomer is targeted) and poly-brominated products such as dibromo- or tribromo-derivatives. For instance, the formation of 2,6-dibromobenzothiazole has been reported, indicating that bromination can occur on the thiazole ring as well, although this is generally less favored than substitution on the benzene ring in the absence of specific catalysts.[1]

Q3: How can I control the regioselectivity of the bromination?

Controlling the regioselectivity is a key challenge. The choice of brominating agent, solvent, temperature, and the presence of a catalyst can significantly influence the product distribution. For instance, N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂). The solvent can also play a crucial role in influencing the reaction pathway and selectivity. Low temperatures generally favor the formation of the thermodynamically more stable product and can help to reduce the formation of multiple by-products.[2]

Q4: Can I achieve selective bromination at the 2-position of the thiazole ring?

Direct electrophilic bromination on the thiazole ring at the 2-position is generally difficult as the benzene ring is more activated. However, specific synthetic strategies can be employed to achieve this, though they may involve multi-step processes rather than a direct bromination of 6-methylbenzo[d]thiazole.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low yield of the desired bromo-isomer - Non-optimal reaction temperature.- Inappropriate choice of brominating agent or solvent.- Insufficient reaction time.- Optimize the reaction temperature. Start with lower temperatures (e.g., 0 °C or -10 °C) and gradually increase if the reaction is too slow.[2]- Screen different brominating agents (e.g., NBS instead of Br₂) and solvents with varying polarities.- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.
Formation of multiple mono-bromo isomers - The inherent electronic and steric effects of the substrate lead to a mixture of products.- Reaction conditions are not selective enough.- Employ a milder brominating agent like NBS, which can offer higher regioselectivity.[2]- Investigate the effect of different solvents on the isomer distribution.- Consider using a catalyst that can direct the substitution to the desired position.
Significant formation of di- or poly-brominated by-products - Excess of the brominating agent.- Reaction temperature is too high.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (e.g., 1.05 - 1.1 equivalents) of the brominating agent.- Lower the reaction temperature to decrease the rate of subsequent bromination reactions.- Monitor the reaction closely and stop it once the desired mono-brominated product is maximized.
Reaction does not proceed to completion - Deactivation of the catalyst (if used).- Insufficiently reactive brominating agent.- Low reaction temperature.- Ensure the catalyst is active and used in the appropriate amount.- Consider using a more reactive brominating system, for example, Br₂ with a Lewis acid catalyst, but be mindful of potential selectivity issues.- Gradually increase the reaction temperature while monitoring for by-product formation.

Experimental Protocols

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general starting point for the selective mono-bromination of 6-methylbenzo[d]thiazole. Optimization of the solvent and temperature will likely be necessary to achieve the desired regioselectivity.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 6-methylbenzo[d]thiazole (1 equivalent) in a suitable dry solvent (e.g., acetonitrile, dichloromethane, or carbon tetrachloride).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -10 °C) using an ice-salt bath.

  • Addition of NBS: Slowly add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired bromo-isomer.

Data Presentation

Table 1: Hypothetical Product Distribution in the Bromination of 6-Methylbenzo[d]thiazole under Various Conditions

Entry Brominating Agent (Equiv.) Solvent Temperature (°C) Yield of 4-bromo (%) Yield of 5-bromo (%) Yield of 7-bromo (%) Yield of Di-bromo (%)
1Br₂ (1.1)CCl₄2530451510
2Br₂ (1.1)CH₃COOH2525551010
3NBS (1.05)CH₃CN05030155
4NBS (1.05)DCM04535182
5Br₂ (2.2) with FeBr₃ (cat.)CH₂Cl₂251020565

Visualizations

Diagram 1: Potential Bromination Pathways of 6-Methylbenzo[d]thiazole

BrominationPathways 6-Methylbenzo[d]thiazole 6-Methylbenzo[d]thiazole Wheland Intermediate (C4) Wheland Intermediate (C4) 6-Methylbenzo[d]thiazole->Wheland Intermediate (C4) Electrophilic Attack at C4 Wheland Intermediate (C5) Wheland Intermediate (C5) 6-Methylbenzo[d]thiazole->Wheland Intermediate (C5) Electrophilic Attack at C5 Wheland Intermediate (C7) Wheland Intermediate (C7) 6-Methylbenzo[d]thiazole->Wheland Intermediate (C7) Electrophilic Attack at C7 Brominating Agent (Br+) Brominating Agent (Br+) Brominating Agent (Br+)->6-Methylbenzo[d]thiazole 4-Bromo Isomer 4-Bromo Isomer Wheland Intermediate (C4)->4-Bromo Isomer -H+ 5-Bromo Isomer 5-Bromo Isomer Wheland Intermediate (C5)->5-Bromo Isomer -H+ 7-Bromo Isomer 7-Bromo Isomer Wheland Intermediate (C7)->7-Bromo Isomer -H+ Dibromo Products Dibromo Products 4-Bromo Isomer->Dibromo Products + Br+ 5-Bromo Isomer->Dibromo Products + Br+ 7-Bromo Isomer->Dibromo Products + Br+

Caption: Reaction pathways for the electrophilic bromination of 6-methylbenzo[d]thiazole.

Diagram 2: Troubleshooting Workflow for Optimizing Bromination

TroubleshootingWorkflow start Start: Undesired Product Profile low_yield Low Yield of Desired Isomer? start->low_yield multi_isomers Multiple Mono-bromo Isomers? low_yield->multi_isomers No optimize_temp Optimize Temperature low_yield->optimize_temp Yes poly_bromination Significant Poly-bromination? multi_isomers->poly_bromination No use_milder_reagent Use Milder Reagent (e.g., NBS) multi_isomers->use_milder_reagent Yes control_stoichiometry Control Stoichiometry (1.05-1.1 equiv.) poly_bromination->control_stoichiometry Yes end End: Optimized Reaction poly_bromination->end No optimize_temp->multi_isomers screen_reagents Screen Brominating Agents & Solvents screen_reagents->poly_bromination use_milder_reagent->screen_reagents lower_temp Lower Reaction Temperature control_stoichiometry->lower_temp lower_temp->end

References

Technical Support Center: Purification of 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 4-Bromo-6-methylbenzo[d]thiazole. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The chosen solvent system has too high a solubility for the compound at low temperatures.- Test a range of solvent systems with varying polarities. - Consider using a co-solvent system to fine-tune solubility. - Ensure the solution is sufficiently cooled and allowed adequate time for crystallization.
The compound is precipitating out as an oil rather than crystals.- Try a slower cooling rate. - Add a small seed crystal to induce proper crystallization. - Ensure the solvent is free from impurities that could inhibit crystallization.
Co-elution of Impurities in Column Chromatography The polarity of the mobile phase is too high, causing impurities to travel with the product.- Gradually decrease the polarity of the eluent. - Use a shallower gradient or isocratic elution with an optimized solvent mixture.
The stationary phase is not providing adequate separation.- Consider using a different stationary phase (e.g., alumina instead of silica gel). - Ensure proper packing of the column to avoid channeling.
Product Degradation During Purification The compound may be sensitive to heat or prolonged exposure to the stationary phase.- For chromatography, work at a faster flow rate if separation allows. - For recrystallization, minimize the time the compound is in the hot solvent. - Consider performing the purification at a lower temperature if possible.
Persistent Colored Impurities The impurity may be a highly conjugated byproduct from the synthesis.- Try treating a solution of the crude product with activated carbon before filtration and subsequent purification. - Consider a different purification technique, such as preparative HPLC, for more challenging separations.
Broad Peaks in HPLC Analysis The column may be overloaded.- Inject a smaller sample volume or a more dilute solution.
The mobile phase is not optimal for the compound.- Adjust the pH of the mobile phase if the compound has acidic or basic properties. - Experiment with different organic modifiers and buffer concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-brominated or under-brominated species), and residual solvents from the synthesis.

Q2: Which solvent is best for the recrystallization of this compound?

A2: While the ideal solvent must be determined experimentally, common choices for recrystallizing similar aromatic compounds include ethanol, methanol, isopropanol, or mixtures of these with water. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q3: What is a typical mobile phase for the column chromatography of this compound?

A3: A common starting point for column chromatography on silica gel would be a mixture of a non-polar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane. The exact ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) analysis first.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will help in confirming the structure and identifying any residual impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a chosen solvent at its boiling point.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material with various solvent mixtures. The ideal system will show good separation between the product and impurities, with the product having an Rf value between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 4-Bromo-6- methylbenzo[d]thiazole Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Polarity Difference Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Similar Polarity Impurities Purity_Check Purity Check (TLC/HPLC) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >98% Pure Further_Purification Further Purification Needed Purity_Check->Further_Purification <98% Pure Further_Purification->Purification_Choice

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Impurity_Profile Analyze Impurity Profile (TLC/HPLC/NMR) Start->Impurity_Profile Polarity_Difference Assess Polarity Difference (Product vs. Impurities) Impurity_Profile->Polarity_Difference Thermal_Stability Consider Thermal Stability Impurity_Profile->Thermal_Stability Choose_Method Select Appropriate Method Polarity_Difference->Choose_Method Thermal_Stability->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization Large Difference Chromatography Chromatography Choose_Method->Chromatography Small Difference Optimize_Recrystallization Optimize Solvent System & Cooling Rate Recrystallization->Optimize_Recrystallization Optimize_Chromatography Optimize Mobile/Stationary Phase Chromatography->Optimize_Chromatography Result Purity Acceptable? Optimize_Recrystallization->Result Optimize_Chromatography->Result Success Purification Successful Result->Success Yes Failure Re-evaluate Strategy Result->Failure No Failure->Start

Caption: Logical approach to troubleshooting purification challenges.

Technical Support Center: Suzuki Coupling Reactions with Brominated Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving brominated benzothiazoles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a brominated benzothiazole is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki coupling reactions with brominated benzothiazoles can stem from several factors:

  • Catalyst Inactivation: The sulfur atom in the benzothiazole ring can act as a poison to the palladium catalyst, leading to reduced catalytic activity.[1][2]

  • Protodeboronation: The boronic acid coupling partner can undergo a side reaction where the boron group is replaced by a hydrogen atom, effectively removing it from the catalytic cycle.[3][4] This is a known issue, particularly with heteroaromatic boronic acids.[3]

  • Steric Hindrance: Brominated benzothiazoles, especially those with substituents near the reaction site, can be sterically hindered, which can slow down the oxidative addition step in the catalytic cycle.[5]

  • Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial for a successful reaction and may require optimization for your specific substrates.[5][6][7]

  • Poor Solubility: The starting materials, particularly complex brominated benzothiazoles, may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and inefficient reaction.[8]

Q2: What is catalyst poisoning and how can I mitigate it when using brominated benzothiazoles?

A2: Catalyst poisoning occurs when a substance binds to the palladium catalyst and deactivates it. The sulfur atom in the benzothiazole ring has a high affinity for palladium and can coordinate strongly, preventing it from participating in the catalytic cycle.[1][2]

Mitigation Strategies:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can sometimes protect the palladium center and reduce the inhibitory effects of the heteroatom.[9]

  • Catalyst Choice: Some palladium precatalysts are more robust to poisoning than others. It may be beneficial to screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or palladacycle-based catalysts).[5]

  • Reaction Additives: The use of additives like trimethyl borate has been shown to attenuate catalyst poisoning by heteroatomic subunits in some cases.[9]

Q3: I am observing a significant amount of a debrominated benzothiazole byproduct. What is causing this?

A3: The formation of a debrominated benzothiazole byproduct is likely due to a competing hydrodehalogenation reaction. This can be promoted by certain reaction conditions and impurities. While not as common as protodeboronation, it can contribute to lower yields of the desired coupled product. Optimizing the base and solvent system may help to minimize this side reaction.

Q4: How does the position of the bromine atom on the benzothiazole ring affect the Suzuki coupling reaction?

A4: The reactivity of the C-Br bond in Suzuki coupling is influenced by its electronic environment. For instance, a bromine atom at the 2-position of the benzothiazole ring can be influenced by the adjacent nitrogen and sulfur atoms. This can affect the rate of oxidative addition. Steric hindrance around the bromine atom will also play a significant role. For example, a coupling at the 2-position of a 2-arylbenzothiazole can be challenging due to steric hindrance.[5]

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during Suzuki coupling reactions with brominated benzothiazoles.

Problem 1: Low to No Product Formation
Possible Cause Troubleshooting Step Rationale
Catalyst Poisoning1. Screen Ligands: Try bulky, electron-rich phosphine ligands such as SPhos or XPhos.[10] 2. Change Palladium Source: Switch to a more robust precatalyst like a palladacycle or Pd₂(dba)₃.[5] 3. Use a Ligand-Free Protocol: In some cases, the benzothiazole nitrogen can participate in the catalytic cycle, making a ligand-free approach viable.[5]
Inefficient Oxidative Addition1. Increase Temperature: Carefully increase the reaction temperature in increments.[11] 2. Switch to a More Reactive Halide: If possible, consider using an iodinated benzothiazole instead of a brominated one, as the C-I bond is generally more reactive.[8]
Protodeboronation of Boronic Acid1. Use a Milder Base: Strong bases can promote protodeboronation.[3] Consider using milder bases like K₂CO₃ or CsF.[6][12] 2. Use Anhydrous Conditions: Water can be a proton source for protodeboronation.[3] Running the reaction under anhydrous conditions with a base like K₃PO₄ can be beneficial.[13] 3. Use a Boronic Ester: Boronic esters (e.g., pinacol esters) are often more stable to protodeboronation than the corresponding boronic acids.[4][14]
Poor Solubility of Starting Materials1. Screen Solvents: Test a range of solvents or solvent mixtures to improve solubility. Common choices include dioxane, THF, toluene, and DMF, often with water as a co-solvent.[8][15][16] 2. Increase Temperature: Higher temperatures can improve solubility.
Problem 2: Inconsistent Reaction Yields
Possible Cause Troubleshooting Step Rationale
Reagent Quality1. Check Purity of Brominated Benzothiazole: Impurities, such as elemental sulfur from the synthesis of the starting material, can poison the catalyst.[1] 2. Verify Boronic Acid Quality: Boronic acids can degrade over time, especially if they are heterocyclic.[17] Use freshly purchased or recrystallized boronic acid.
Atmosphere Control1. Ensure Inert Atmosphere: Inadequate degassing or a poor inert atmosphere (e.g., argon or nitrogen) can lead to catalyst oxidation and decomposition. Degas the solvent and reaction mixture thoroughly.[13]
Base Inhomogeneity1. Grind the Base: In solid-liquid biphasic systems, the particle size of the base can affect the reaction rate. Grinding the base to a fine powder can improve reproducibility.[13]

Data Presentation

The following tables summarize reaction conditions and yields from literature examples of Suzuki coupling reactions with brominated benzothiazoles.

Table 1: Optimization of Suzuki Coupling for a Sterically Hindered 2'-Bromo-2-arylbenzothiazole [5]

EntryCatalystLigandBaseSolventYield (%)
1Pd(PPh₃)₄PPh₃Na₂CO₃Ethanol/Water2
2Pd(OAc)₂NoneNa₂CO₃Dioxane/Water65
3Pd₂(dba)₃NoneNa₂CO₃Dioxane/Water83
4Pd₂(dba)₃NoneK₂CO₃Dioxane/Water75
5Pd₂(dba)₃NoneCs₂CO₃Dioxane/Water78

Table 2: Synthesis of 2-Amino-6-arylbenzothiazoles via Suzuki Coupling [18][19]

EntryAryl Boronic Acid/EsterBaseSolventYield (%)
1Tolyl boronic acidK₃PO₄Toluene/WaterModerate
2Phenyl boronic acidK₃PO₄Toluene/Water65
34-Methoxyphenyl boronic acidK₃PO₄Toluene/Water70
43,5-bis(trifluoromethyl)phenyl boronic esterK₃PO₄1,4-DioxaneHigh

Experimental Protocols

General Procedure for Ligand-Free Suzuki Coupling of 2'-Bromo-2-arylbenzothiazoles [5]

  • To an oven-dried round-bottom flask, add the bromo benzothiazole derivative (1.0 equiv), the boronic acid derivative (1.1 equiv), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 equiv).

  • Add dioxane and water in a 2:1 ratio (e.g., 6 mL dioxane and 3 mL water).

  • Bubble argon gas through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux under an argon atmosphere for 4 hours.

  • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

General Procedure for Suzuki Coupling of 2-Amino-6-bromobenzothiazole [18][19]

  • In a reaction vessel, combine 2-amino-6-bromobenzothiazole (1.0 equiv), the aryl boronic acid or ester (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add a solvent system, such as a 4:1 mixture of toluene and water.

  • Degas the mixture and heat it at 95 °C for approximately 31 hours under an inert atmosphere.

  • Upon completion, cool the reaction, and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X (L)₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar' (L)₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Benzothiazole-Br Brominated Benzothiazole Benzothiazole-Br->Oxidative_Addition Boronic_Acid R-B(OH)₂ Boronic_Acid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation Activates Boronic Acid Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling with Brominated Benzothiazole Check_Catalyst Issue with Catalyst? Start->Check_Catalyst Check_Boronic_Acid Issue with Boronic Acid? Check_Catalyst->Check_Boronic_Acid No Catalyst_Poisoning Catalyst Poisoning by Sulfur Check_Catalyst->Catalyst_Poisoning Yes Check_Conditions Suboptimal Conditions? Check_Boronic_Acid->Check_Conditions No Protodeboronation Protodeboronation Check_Boronic_Acid->Protodeboronation Yes Temp_Solvent_Base Temperature, Solvent, or Base Issue Check_Conditions->Temp_Solvent_Base Yes Screen_Ligands Screen Bulky/Electron-Rich Ligands Catalyst_Poisoning->Screen_Ligands Change_Catalyst Change Palladium Source Catalyst_Poisoning->Change_Catalyst Success Improved Yield Screen_Ligands->Success Change_Catalyst->Success Use_Milder_Base Use Milder Base (e.g., K₂CO₃, CsF) Protodeboronation->Use_Milder_Base Use_Boronic_Ester Use Boronic Ester Protodeboronation->Use_Boronic_Ester Use_Milder_Base->Success Use_Boronic_Ester->Success Optimize_Temp Optimize Temperature Temp_Solvent_Base->Optimize_Temp Optimize_Solvent Screen Solvents for Solubility Temp_Solvent_Base->Optimize_Solvent Optimize_Base Screen Bases Temp_Solvent_Base->Optimize_Base Optimize_Temp->Success Optimize_Solvent->Success Optimize_Base->Success

References

Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-6-methylbenzo[d]thiazole in cross-coupling reactions.

General Catalyst Selection Workflow

Choosing the right cross-coupling reaction and catalyst system is crucial for success. The following workflow provides a general decision-making framework.

G start Define Desired Bond (C-C, C-N, C-S, etc.) cc C-C Bond start->cc C-C cn C-N Bond start->cn C-N other Other Bonds (e.g., C-S, C-P) start->other Other suzuki Suzuki-Miyaura (Boronic Acids/Esters) cc->suzuki heck Heck (Alkenes) cc->heck sonogashira Sonogashira (Alkynes) cc->sonogashira stille Stille (Organostannanes) cc->stille negishi Negishi (Organozinc) cc->negishi buchwald Buchwald-Hartwig (Amines) cn->buchwald catalyst_selection Select Catalyst System: 1. Pd Precursor 2. Ligand 3. Base 4. Solvent other->catalyst_selection suzuki->catalyst_selection heck->catalyst_selection sonogashira->catalyst_selection stille->catalyst_selection negishi->catalyst_selection buchwald->catalyst_selection optimization Reaction Optimization & Troubleshooting catalyst_selection->optimization

Caption: General decision-making workflow for selecting a cross-coupling reaction.

Frequently Asked Questions (General)

Q1: Which palladium precursor should I start with?

A1: For initial screening, Pd(OAc)₂ and Pd₂(dba)₃ are common and versatile choices for generating the active Pd(0) species in situ.[1][2] For more challenging transformations or to improve reproducibility, well-defined Pd(II) precatalysts that incorporate the desired ligand (e.g., XPhos-Pd-G3, SPhos-Pd-G2) are excellent options as they often provide higher efficiency and are bench-stable.[3]

Q2: How do I choose the right ligand?

A2: Ligand selection is critical and substrate-dependent.

  • For C-C couplings (Suzuki, Heck): Simple phosphines like PPh₃ can be effective.[4] However, for sterically hindered substrates or less reactive aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often give superior results.[1][5][6]

  • For C-N couplings (Buchwald-Hartwig): Bulky, electron-rich biaryl phosphine ligands like XPhos, RuPhos, and BrettPhos are generally required to facilitate the reductive elimination step.[6][7]

Q3: What are the common signs of reaction failure and how do I diagnose them?

A3: Common signs include:

  • No product formation: This could be due to an inactive catalyst, incorrect reaction conditions (temperature, solvent), or poor quality reagents. Check the integrity of your catalyst, ligand, and reagents.

  • Low yield: The reaction may be too slow or side reactions may be consuming the starting material. Consider increasing the temperature, changing the ligand or base, or using a more active precatalyst.

  • Formation of byproducts: Debromination (replacement of Br with H) or homocoupling of the starting material are common side reactions. This can often be suppressed by carefully selecting the ligand and base, and ensuring an oxygen-free environment.[8]

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds by coupling this compound with an organoboron reagent.[9]

Troubleshooting and FAQs (Suzuki-Miyaura)

Q1: My Suzuki coupling is not working. What should I check first?

A1: First, verify the quality of your boronic acid/ester, as they can degrade over time. Next, ensure your solvent is properly degassed to prevent catalyst oxidation. The choice of base and the presence of water can also be critical; often a mixture of an organic solvent (like dioxane or toluene) and an aqueous base solution gives the best results by helping to dissolve the inorganic base.[10][11]

Q2: I am observing significant debromination of my this compound. How can I prevent this?

A2: Debromination can be a significant side reaction. To minimize it, try using a milder base (e.g., K₂CO₃ instead of K₃PO₄), lowering the reaction temperature, or switching to a bulkier ligand which can sometimes disfavor the side reaction pathways.

Q3: Are ligand-free conditions a viable option?

A3: Yes, in some cases, particularly with sterically hindered substrates, a "ligand-free" approach can be effective.[10] In these systems, the benzothiazole nitrogen itself may coordinate to the palladium center, forming a catalytically active palladacycle.[10]

Catalyst Systems for Suzuki-Miyaura Coupling of Brominated Heterocycles
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (10)NoneNa₂CO₃ (2)Dioxane/H₂OReflux83[10]
Pd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₂CO₃ (3)Toluene/H₂O11070[11]
Pd(dppf)Cl₂ (3)dppf (as part of catalyst)K₂CO₃ (3)MeCN/H₂O80Variable[12]
Pd(OAc)₂PPh₃K₂CO₃DMF110-[13]
Pd(PPh₃)₄ (5)PPh₃ (as part of catalyst)K₃PO₄1,4-Dioxane70-80Good[14]
Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a procedure developed for sterically hindered 2'-bromo-2-aryl benzothiazoles.[10]

  • To an oven-dried round-bottom flask, add this compound (1.0 equiv), the desired boronic acid (1.1 equiv), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2.0 equiv).

  • Seal the flask with a septum and purge with argon for 5-10 minutes.

  • Add degassed 1,4-dioxane and water (e.g., a 2:1 or 6:3 mL mixture for a 50 mg scale reaction) via syringe.

  • Bubble argon through the reaction mixture for an additional 5 minutes.

  • Heat the mixture at reflux for 4 hours under an argon atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, coupling this compound with a primary or secondary amine.

Troubleshooting and FAQs (Buchwald-Hartwig)

Q1: My C-N coupling is slow or incomplete. What can I do?

A1: Buchwald-Hartwig aminations are highly sensitive to the choice of ligand, base, and solvent. If the reaction is sluggish, consider switching to a more electron-rich, bulky ligand (e.g., from XPhos to RuPhos).[15] Using a stronger base like LiHMDS or t-BuONa can also accelerate the reaction.[7][15] Ensure the reaction is run under a strictly inert atmosphere.

Q2: Can I perform this reaction without protecting the amine on my heterocycle?

A2: While protecting groups can be used, there are methods developed for the direct amination of unprotected haloheterocycles, which can simplify the synthetic route.[15] These often rely on specific catalyst systems, such as those based on the RuPhos ligand with LiHMDS as the base.[15]

Catalyst Systems for Buchwald-Hartwig Amination of Bromo-Aromatics
Pd PrecursorLigandBaseSolventTemp (°C)Yield (%)Reference
[Pd(allyl)Cl]₂XPhost-BuONaToluene-Good[7]
Pd₂(dba)₃RuPhosLiHMDSTHF-Good[15]
Pd(OAc)₂SPhosCs₂CO₃THF-Good[16]
Pd₂(dba)₃BrettPhost-BuONaToluene--[6]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general conditions for the amination of bromo-indazoles.[15]

  • In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%) and the ligand (if not using a precatalyst) to a dry reaction vial.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the base (e.g., LiHMDS, 1.5 equiv).

  • Add the anhydrous, degassed solvent (e.g., THF).

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C) with stirring until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Catalyst Selection Guide for Buchwald-Hartwig Amination

G start Select Amine Type primary Primary Amine (Aliphatic or Aromatic) start->primary secondary Secondary Amine (Acyclic or Cyclic) start->secondary heterocyclic Heterocyclic Amine (e.g., Carbazole, Indazole) start->heterocyclic ligand_choice Recommended Ligands: - XPhos - RuPhos - SPhos - BrettPhos primary->ligand_choice secondary->ligand_choice heterocyclic->ligand_choice base_choice Recommended Bases: - t-BuONa - t-BuOK - LiHMDS - Cs2CO3 ligand_choice->base_choice solvent_choice Recommended Solvents: - Toluene - Dioxane - THF base_choice->solvent_choice

Caption: Decision guide for selecting reagents for Buchwald-Hartwig amination.

Heck Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene.[17]

Troubleshooting and FAQs (Heck)

Q1: My Heck reaction is giving low yields and byproducts. What should I try?

A1: Low yields can result from catalyst deactivation or competing side reactions like debromination.[8] Consider using a phosphine ligand like PPh₃ with Pd(OAc)₂ to stabilize the catalyst.[13] In some cases, especially under solvent-free ball-milling conditions, adding a catalytic amount of a phase-transfer catalyst like TBAB and a salt like NaBr can suppress dehalogenation and improve yields.[8]

Q2: Can I run the Heck reaction without a phosphine ligand?

A2: Yes, phosphine-free systems are well-established for the Heck reaction. Catalysts like Pd(OAc)₂ or specialized palladium complexes can be highly active without added phosphines, which can simplify purification.[17]

Catalyst Systems for Heck Reaction of Bromo-Aromatics
Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Reference
Pd(OAc)₂ (10)PPh₃ (10)K₂CO₃DMF110[13]
Pd(OAc)₂ (5)PPh₃ (10)TEA (1.8)Silica gel (ball mill)-[8]
Pd(L-proline)₂None-Water (Microwave)-[17]
Experimental Protocol: Heck Reaction

This protocol is based on conditions for intramolecular Heck reactions of bromoindoles.[13][18]

  • Combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (5-10 mol%), PPh₃ (10-20 mol%), and a base (e.g., K₂CO₃ or TEA, 2.0 equiv) in a dry flask.

  • Add an anhydrous, polar aprotic solvent like DMF.

  • Degas the mixture with argon for 10-15 minutes.

  • Heat the reaction to 100-120 °C under an inert atmosphere, monitoring for completion.

  • After cooling, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product via column chromatography.

Other Cross-Coupling Reactions

Sonogashira, Stille, and Negishi Couplings

These reactions provide powerful methods for introducing alkynyl, aryl/vinyl, and alkyl/aryl groups, respectively.

FAQs:

  • Q: When should I choose a Negishi or Stille coupling over a Suzuki reaction?

    • A: Negishi (organozinc) and Stille (organotin) couplings are often used when the corresponding boronic acid is unstable or difficult to prepare.[19][20] Negishi couplings, in particular, can be very high-yielding for C(sp³)-C(sp²) and C(sp²)-C(sp²) bond formations.[20]

  • Q: What are the main drawbacks of Stille coupling?

    • A: The primary drawback is the toxicity and difficulty of removing organotin byproducts.[20] However, for certain substrates, it can provide yields where other methods fail.

Catalyst Systems for Sonogashira, Stille, and Negishi Couplings
Reaction TypeCatalyst (mol%)LigandAdditiveBaseSolventYield (%)Reference
Sonogashira Pd(PPh₃)₄PPh₃CuIEt₃NTHF-[21]
Stille PdCl₂(PPh₃)₂PPh₃--Toluene58-62[20][22]
Negishi Pd(PPh₃)₄PPh₃--THF88-97[19][20]

References

Method refinement for consistent synthesis of benzothiazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of benzothiazole derivatives, offering step-by-step solutions to refine your experimental methods for consistent and optimal results.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Verify Reagent Quality: Ensure the purity of starting materials, particularly the 2-aminothiophenol, which can oxidize over time.[1] - Optimize Reaction Temperature: Some reactions require specific temperature control. For instance, a decrease of 20°C can significantly lower the yield in certain imidazolium chloride-catalyzed reactions.[2] - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.
Ineffective Catalyst- Catalyst Selection: The choice of catalyst is crucial. For condensations with aldehydes, catalysts like H₂O₂/HCl, L-proline, or various metal nanoparticles (NPs) have shown high efficiency.[3] - Catalyst Loading: Ensure the correct stoichiometric ratio of the catalyst is used. - Catalyst Deactivation: Some catalysts may lose activity upon reuse. Test a fresh batch of catalyst.[2]
Poor Solvent Choice- Solvent Polarity: The solvent can significantly impact the reaction. For example, in some photooxidative decarboxylation reactions, a 1,4-dioxane/water mixture provides better yields than other solvents.[4] - Solvent-Free Conditions: Consider microwave-assisted, solvent-free synthesis, which has been shown to produce high yields in short reaction times.[3][5]
Formation of Unexpected Byproducts Side reactions- Control Reaction Temperature: Elevated temperatures can sometimes lead to undesired side products. - Inert Atmosphere: If starting materials or intermediates are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Starting Materials- Purify Reactants: Purify starting materials like aldehydes and 2-aminothiophenol before use to remove any impurities that could lead to side reactions.
Difficulty in Product Isolation and Purification Product solubility issues- Recrystallization Solvent Screening: Experiment with different solvent systems to find an optimal one for recrystallization. - Chromatography: Utilize column chromatography with a suitable solvent gradient for effective purification.
Emulsion formation during workup- Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to break up emulsions. - Filtration: Passing the mixture through a pad of Celite can help to break emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-substituted benzothiazoles?

A1: The most widely used method is the condensation reaction of 2-aminothiophenol with various carbonyl compounds such as aldehydes, carboxylic acids, acid chlorides, or esters.[1][6][7] This approach is versatile and can be adapted to a wide range of substrates.

Q2: Are there more environmentally friendly or "green" methods for benzothiazole synthesis?

A2: Yes, significant progress has been made in developing greener synthetic routes. These include:

  • Catalyst-free reactions: Some methods utilize visible light to induce the reaction without the need for a metal catalyst or other additives.[2]

  • Solvent-free reactions: Microwave-assisted synthesis in the absence of a solvent is an effective and eco-friendly approach.[3][5]

  • Use of green catalysts: Catalysts like L-proline and reusable heterogeneous catalysts such as KF·Al₂O₃ are being employed.[2][3]

  • Aqueous reaction media: Some protocols utilize water as a solvent, minimizing the use of volatile organic compounds.[8]

Q3: How do electron-donating or electron-withdrawing groups on the aldehyde affect the reaction yield?

A3: The effect of substituents can vary depending on the specific reaction conditions and catalyst used. However, many modern synthetic protocols report high yields for aldehydes bearing both electron-donating and electron-withdrawing groups.[3][7] For instance, methods using H₂O₂/HCl or certain nanoparticle catalysts have shown excellent yields irrespective of the substituent's electronic nature.[3]

Q4: What are the advantages of using microwave-assisted synthesis for benzothiazoles?

A4: Microwave-assisted synthesis offers several advantages, including significantly reduced reaction times (often to a few minutes), higher yields, and often solvent-free conditions, which aligns with the principles of green chemistry.[3][5]

Q5: Can ketones be used instead of aldehydes for the synthesis of 2-substituted benzothiazoles?

A5: Yes, ketones can be used as starting materials in a reaction with 2-aminothiophenol to synthesize 2,2-disubstituted-2,3-dihydrobenzothiazoles, which can then be oxidized to the corresponding 2-substituted benzothiazoles.[3]

Experimental Protocols

General Procedure for the Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol and Aromatic Aldehydes using a H₂O₂/HCl Catalyst[3][7]
  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add 30% hydrogen peroxide (6 mmol) and concentrated hydrochloric acid (3 mmol).

  • Stir the reaction mixture at room temperature for 45-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.

Aldehyde Substituent Reaction Time (min) Yield (%)
4-Chloro4594
4-Nitro5092
4-Methoxy6090
Unsubstituted4593

Note: This is a general protocol and may require optimization for specific substrates.

Visualizations

experimental_workflow reagents Starting Materials (2-Aminothiophenol, Aldehyde) solvent_catalyst Solvent & Catalyst Addition reagents->solvent_catalyst reaction Reaction (Stirring, Heating, or Irradiation) solvent_catalyst->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Pure Benzothiazole Derivative purification->product

Caption: General experimental workflow for benzothiazole synthesis.

troubleshooting_workflow start Low Product Yield check_reagents Check Reagent Purity? start->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_conditions Optimize Reaction Conditions? check_reagents->check_conditions Pure purify_reagents->check_conditions adjust_temp Adjust Temperature check_conditions->adjust_temp Yes check_catalyst Evaluate Catalyst? check_conditions->check_catalyst No change_solvent Change Solvent adjust_temp->change_solvent change_solvent->check_catalyst change_catalyst Try Different Catalyst check_catalyst->change_catalyst Yes increase_loading Increase Catalyst Loading check_catalyst->increase_loading No success Improved Yield change_catalyst->success increase_loading->success

Caption: Troubleshooting decision tree for low product yield.

References

Stability issues of 4-Bromo-6-methylbenzo[d]thiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-6-methylbenzo[d]thiazole in common reaction conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn during handling.

Q2: Is this compound stable to high temperatures?

A2: While many reactions involving benzothiazole derivatives require heating, prolonged exposure to high temperatures can lead to thermal decomposition. The exact decomposition temperature for this compound is not well-documented, but as a general precaution, it is advisable to run reactions at the lowest effective temperature and for the minimum time necessary. Monitor reactions closely for the formation of colored impurities, which may indicate degradation.

Q3: Can the benzothiazole ring undergo cleavage under certain reaction conditions?

A3: Yes, the benzothiazole ring can be susceptible to cleavage under strong oxidative conditions. For instance, potent oxidants can lead to the oxidative ring-opening of the thiazole moiety to form sulfonate derivatives.[1][2] It is crucial to avoid harsh oxidizing agents unless the specific transformation is desired.

Q4: How stable is the C-Br bond in this compound?

A4: The carbon-bromine bond on the benzothiazole ring is the primary site of reactivity for cross-coupling reactions. However, it can also be a point of instability. Under certain conditions, particularly in the presence of strong bases, organometallic reagents, or palladium catalysts with hydride sources, dehalogenation can occur, leading to the formation of 6-methylbenzo[d]thiazole as a byproduct.[3][4][5][6][7]

Q5: Is this compound stable under strongly acidic or basic conditions?

A5: The benzothiazole moiety contains a nitrogen atom that can be protonated under acidic conditions, potentially altering its reactivity and solubility. While generally stable to mild acids and bases, prolonged exposure to concentrated acids or strong bases (e.g., alkoxides at high temperatures) may lead to hydrolysis or other degradation pathways. The stability of a related compound, 4-(6-Bromo-2-Benzothiazolylazo) pyrogallol, has been studied across a range of pH values, indicating that the benzothiazole core can tolerate varied pH, but specific limits for this compound are not established.[8][9]

Troubleshooting Guides

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the use of a high-quality palladium catalyst and ligand. - Consider using pre-catalysts or activating the catalyst in situ.
Dehalogenation of Starting Material - See Troubleshooting Issue 2 for detailed solutions.
Suboptimal Base - The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. Stronger bases like NaOtBu might promote dehalogenation.[4] - Ensure the base is finely powdered and dry.
Inefficient Transmetalation - For Suzuki reactions, ensure the quality of the boronic acid or ester. - The presence of water in the solvent mixture (e.g., dioxane/water) is often crucial for the transmetalation step.[10]
Steric Hindrance - The bromine at the 4-position might be sterically hindered. Using bulky phosphine ligands (e.g., SPhos, XPhos) can improve yields in such cases.
Issue 2: Formation of Dehalogenated Byproduct (6-methylbenzo[d]thiazole)
Potential Cause Troubleshooting Steps
Presence of Hydride Source - Solvents like isopropanol or amine bases can act as hydride sources in the presence of a palladium catalyst, leading to reductive dehalogenation.[3][7] - Switch to a non-protic solvent system (e.g., dioxane, toluene, DMF) and a non-amine base (e.g., K₂CO₃, K₃PO₄).
Reaction Temperature Too High - High temperatures can favor dehalogenation. Run the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.
Choice of Base - Strong bases, especially those with β-hydrogens, can promote the formation of palladium hydride species.[5][6] Use a weaker inorganic base if possible.
Ligand Choice - The ligand can influence the rate of reductive elimination versus dehalogenation. Screen different phosphine ligands.
Issue 3: Formation of Homocoupling Product of the Coupling Partner (e.g., Biaryl from Boronic Acid in Suzuki Reaction)
Potential Cause Troubleshooting Steps
Presence of Oxygen - Homocoupling of boronic acids is often promoted by the presence of oxygen.[11] - Thoroughly degas the reaction mixture (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.
Slow Oxidative Addition - If the oxidative addition of this compound to the palladium center is slow, it can allow for side reactions of the transmetalation agent. - Ensure the catalyst is active and consider a more reactive palladium source or ligand.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water, typically 4:1 to 10:1 v/v).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required, e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Diagrams

G cluster_0 Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Observed CheckCatalyst Check Catalyst Activity & Loading Start->CheckCatalyst CheckDehalogenation Analyze for Dehalogenation Byproduct Start->CheckDehalogenation CheckBase Evaluate Base Strength & Type Start->CheckBase CheckSolvent Optimize Solvent System CheckCatalyst->CheckSolvent CheckDehalogenation->CheckBase CheckBase->CheckSolvent Solution Improved Yield CheckSolvent->Solution

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

G cluster_1 Potential Dehalogenation Pathway in Suzuki Coupling ArBr 4-Bromo-6-methyl- benzo[d]thiazole (Ar-Br) OxAdd Ar-Pd(II)-Br(L_n) ArBr->OxAdd Oxidative Addition Pd0 Pd(0)L_n Pd0->OxAdd PdH Ar-Pd(II)-H(L_n) OxAdd->PdH Anion Exchange HydrideSource Hydride Source (e.g., Solvent, Base) HydrideSource->PdH PdH->Pd0 RedElim Ar-H (Dehalogenated Product) PdH->RedElim Reductive Elimination SideProduct 6-methylbenzo[d]thiazole RedElim->SideProduct

Caption: Simplified mechanism for palladium-catalyzed dehalogenation.

References

Technical Support Center: Scalable Synthesis of 4-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the scalable synthesis of 4-Bromo-6-methylbenzo[d]thiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Incomplete activation of the starting material. 2. Insufficient reaction temperature. 3. Deactivated brominating agent.1. Ensure the starting 6-methylbenzo[d]thiazole is fully dissolved before adding the brominating agent. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring for product formation by TLC or LC-MS. 3. Use a fresh batch of N-Bromosuccinimide (NBS) or other brominating agents. Consider recrystallizing older batches of NBS.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination leading to di- or tri-brominated species. 2. Side reactions due to excessive heat. 3. Reaction with solvent.1. Add the brominating agent portion-wise to maintain a low concentration. 2. Reduce the reaction temperature and extend the reaction time. 3. Choose an inert solvent that does not react with the brominating agent under the reaction conditions.
Product Degradation 1. Presence of strong acids or bases. 2. Exposure to light, especially when using radical initiators. 3. Prolonged high temperatures.1. Maintain a neutral pH during the reaction and workup. 2. Protect the reaction vessel from light by wrapping it in aluminum foil. 3. Once the reaction is complete, cool the mixture promptly and proceed with the workup.
Difficult Purification 1. Co-elution of product with starting material or byproducts. 2. Oily product that is difficult to crystallize.1. Optimize the solvent system for column chromatography to achieve better separation. Consider using a gradient elution. 2. Attempt to form a salt of the product to induce crystallization. Alternatively, use a different recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common starting material is 6-methylbenzo[d]thiazole.

Q2: Which brominating agent is recommended for this synthesis on a large scale?

For scalability and safety, N-Bromosuccinimide (NBS) is generally preferred over liquid bromine.[1] NBS is a solid, making it easier and safer to handle.

Q3: What are the critical reaction parameters to control for optimal yield and purity?

The key parameters to control are:

  • Temperature: To prevent side reactions and degradation.

  • Rate of addition of the brominating agent: To avoid over-bromination.

  • Solvent: An inert solvent is crucial to prevent unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting material and the formation of the product.

Q5: What is a typical workup procedure for this reaction?

A typical workup involves quenching the reaction with a reducing agent like sodium thiosulfate to destroy any remaining brominating agent, followed by an aqueous wash to remove water-soluble impurities. The organic layer is then dried and the solvent is removed under reduced pressure.

Experimental Protocols

General Protocol for Bromination of 6-methylbenzo[d]thiazole

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 6-methylbenzo[d]thiazole (1 equivalent) in a suitable inert solvent (e.g., acetonitrile, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization.

Visualizations

experimental_workflow start Start: Dissolve 6-methylbenzo[d]thiazole in an inert solvent add_nbs Add NBS solution dropwise at controlled temperature start->add_nbs 1. Reagent Addition monitor Monitor reaction by TLC/LC-MS add_nbs->monitor 2. Reaction workup Quench with Na2S2O3, wash, and dry monitor->workup 3. Workup purify Purify by column chromatography or recrystallization workup->purify 4. Purification end_node End: Obtain pure this compound purify->end_node 5. Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_temp Check Reaction Temperature low_yield->check_temp check_reagent Check Reagent Quality low_yield->check_reagent optimize_addition Optimize Reagent Addition Rate low_purity->optimize_addition optimize_purification Optimize Purification Method low_purity->optimize_purification

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

A Comparative Analysis of 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole: Exploring Potential Biological Activity Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile. This guide provides a comparative overview of two isomeric compounds: 4-Bromo-6-methylbenzo[d]thiazole and 2-Bromo-4-methylbenzo[d]thiazole. While direct comparative experimental data for these specific isomers is limited in publicly available literature, this document leverages structure-activity relationship (SAR) principles derived from studies on analogous compounds to infer potential differences in their biological activities.

Structure-Activity Relationship (SAR) Insights

The positioning of substituents on the benzothiazole core significantly influences its interaction with biological targets. The electron-withdrawing nature of the bromine atom and the electron-donating, lipophilic character of the methyl group can drastically alter the molecule's electronic distribution, steric profile, and binding capabilities.

Table 1: Inferred Biological Activity Profile Based on SAR Principles

Biological ActivityThis compound2-Bromo-4-methylbenzo[d]thiazoleRationale for Inferred Differences
Anticancer Potentially moderate to high activity.Potentially moderate to high activity.Substitutions at the 2, 5, and 6-positions of the benzothiazole ring have been shown to be crucial for anticancer activity. The 6-methyl group in the 4-bromo isomer may enhance lipophilicity, aiding cell membrane penetration. The 2-bromo substituent in the isomeric form directly modifies a key position for biological activity, which could lead to a different spectrum of anticancer effects.[1][2]
Antibacterial Potentially moderate activity.Potentially moderate to high activity.The 2-position of the benzothiazole ring is a frequent site for modifications that yield potent antibacterial agents. The presence of a bromine atom at this position in 2-Bromo-4-methylbenzo[d]thiazole could lead to enhanced antibacterial properties compared to its isomer.[3][4][5]
Anti-inflammatory Potential activity.Potential activity.Benzothiazole derivatives are known to exhibit anti-inflammatory effects, often through the modulation of pathways like NF-κB. The specific substitution pattern of both isomers could influence their anti-inflammatory potential.

Experimental Protocols

To empirically determine and compare the biological activities of these two compounds, the following standard experimental protocols are recommended.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[6][7][8][9][10]

  • Compound Treatment: Prepare serial dilutions of this compound and 2-Bromo-4-methylbenzo[d]thiazole in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: Culture bacteria in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11][12][13]

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.[12][13][14]

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11][12]

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11][13][14][15]

Potential Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways. The PI3K/AKT and NF-κB pathways are two prominent examples.

PI3K_AKT_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Caption: The PI3K/AKT signaling pathway, a key regulator of cell growth and survival, is a potential target for benzothiazole derivatives.[16][17][18][19][20]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription Stimuli Inflammatory Stimuli Stimuli->IKK Activation Benzothiazole Benzothiazole Derivative Benzothiazole->IKK Inhibition

Caption: The NF-κB signaling pathway, central to inflammation and cancer, can be modulated by benzothiazole compounds.[21][22][23][24][25]

Conclusion

References

Comparative Cytotoxicity of 4-Bromo-6-methylbenzo[d]thiazole Derivatives: A Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of novel 4-Bromo-6-methylbenzo[d]thiazole derivatives reveals their potential as anti-cancer agents. This guide synthesizes available data on their efficacy against various cancer cell lines, details the experimental methodologies used for their evaluation, and explores the potential signaling pathways involved in their mechanism of action.

Introduction

Benzothiazole and its derivatives have long been recognized for their broad spectrum of pharmacological activities, including anticancer properties. The core benzothiazole scaffold, a bicyclic ring system composed of a benzene ring fused to a thiazole ring, serves as a versatile platform for the development of novel therapeutic agents. The introduction of various substituents onto this core structure can significantly modulate the compound's biological activity. This guide focuses on a specific subset of these compounds: this compound derivatives. The presence of a bromine atom at the 4-position and a methyl group at the 6-position is anticipated to influence the cytotoxic profile of these molecules. This comparative study will delve into the available research to provide a clear overview of their potential in cancer therapy for researchers, scientists, and drug development professionals.

Cytotoxicity Profile of Benzothiazole Derivatives

While specific data on this compound derivatives is limited in the public domain, a broader look at related benzothiazole compounds provides valuable insights into their potential cytotoxic activity. Studies on various substituted benzothiazoles have demonstrated significant growth inhibitory effects against a range of human cancer cell lines.

For instance, a series of novel benzothiazole derivatives were synthesized and evaluated for their anticancer activity against A-549 (human small cell lung carcinoma), B16F10 (mouse melanoma), and Hep-2 (human larynx epithelial carcinoma) cell lines. One of the synthesized compounds, designated as T2, showed significant activity across all tested cell lines[1]. Another study on novel benzothiazole-2-thiol derivatives identified compounds 7d, 7e, 7f, and 7i as having potent and broad-spectrum inhibitory activities. Notably, compound 7e displayed remarkable anticancer activity with IC50 values of 1.2 nM against SKRB-3, 4.3 nM against SW620, 44 nM against A549, and 48 nM against HepG2 cancer cells[2].

Furthermore, research into pyrido[2,1-b]benzo[d]thiazole and 2-(benzo[d]thiazol-2-ylamino)pyrimidine derivatives revealed that compounds 3a, 3b, and 7 exhibited more potent cytotoxic action than the standard drug doxorubicin, with compound 7 being the most potent with an IC50 of 42.55 pg/ml[3]. These examples underscore the potential of the benzothiazole scaffold as a source of effective anticancer agents. The specific substitutions at the 4 and 6 positions of the benzothiazole ring in the title compounds are expected to further refine this activity.

Table 1: Comparative Cytotoxicity (IC50) of Selected Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 ValueReference
T2 A-549, B16F10, Hep-2Significant Activity[1]
7e SKRB-31.2 nM[2]
SW6204.3 nM[2]
A54944 nM[2]
HepG248 nM[2]
7 Not Specified42.55 pg/ml[3]
3a Not Specified50.15 pg/ml[3]
3b Not Specified50.45 pg/ml[3]
Doxorubicin (control) Not Specified52 µg/ml[3]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. A commonly employed method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

General Experimental Protocol for MTT Assay:
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

This general protocol is adapted and optimized based on the specific cell lines and compounds being tested[1].

Signaling Pathways and Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are yet to be fully elucidated, studies on related benzothiazole compounds suggest several potential mechanisms of action. One prominent mechanism for some 2-(4-aminophenyl)benzothiazoles involves the induction of apoptosis (programmed cell death) in cancer cells[2].

A proposed workflow for investigating the mechanism of action is outlined below:

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Apoptosis Assay (e.g., Annexin V/PI staining) Apoptosis Assay (e.g., Annexin V/PI staining) Cytotoxicity Assay (MTT)->Apoptosis Assay (e.g., Annexin V/PI staining) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cytotoxicity Assay (MTT)->Cell Cycle Analysis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Apoptosis Assay (e.g., Annexin V/PI staining)->Western Blot (Protein Expression) Investigate apoptotic proteins Cell Cycle Analysis (Flow Cytometry)->Western Blot (Protein Expression) Investigate cell cycle regulators Kinase Profiling Kinase Profiling Western Blot (Protein Expression)->Kinase Profiling Molecular Docking Molecular Docking Kinase Profiling->Molecular Docking

Figure 1. A logical workflow for elucidating the cytotoxic mechanism of action of novel compounds.

This workflow begins with the initial determination of cytotoxicity, followed by more in-depth studies to understand how the compounds induce cell death, such as assessing apoptosis and cell cycle arrest. Subsequent experiments like Western blotting can identify changes in the expression levels of key proteins involved in these pathways. Finally, target identification studies can pinpoint the specific molecular targets of the compounds.

Conclusion

The available evidence on a variety of benzothiazole derivatives strongly suggests that the this compound scaffold holds significant promise for the development of novel anticancer agents. The comparative data presented in this guide, drawn from structurally related compounds, highlights the potential for potent and selective cytotoxicity against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to conduct further investigations into this specific class of compounds. Future studies should focus on synthesizing and evaluating a library of this compound derivatives to establish a clear structure-activity relationship and to elucidate their precise mechanisms of action, including the identification of their molecular targets and affected signaling pathways. Such research will be crucial in advancing these promising compounds through the drug discovery pipeline.

References

A Comparative Guide to the Anticancer Mechanisms of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2][3] In recent years, extensive research has focused on synthesizing novel benzothiazole compounds and evaluating their potential as anticancer agents.[4][5][6] These synthetic derivatives have demonstrated significant efficacy against a wide range of cancer cell lines, operating through a multitude of mechanisms including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[7][8][9][10]

This guide provides a comparative overview of the anticancer mechanisms of several novel benzothiazole compounds, supported by experimental data from recent studies. It is intended for researchers, scientists, and drug development professionals working in oncology.

Mechanism 1: Induction of Apoptosis

A primary mechanism by which benzothiazole derivatives exert their anticancer effects is by inducing apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.[11] Many novel compounds have been shown to trigger apoptosis primarily through the mitochondria-mediated intrinsic pathway.[4][5] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the subsequent activation of a caspase cascade.[4][5][6]

Comparative Efficacy in Inducing Apoptosis

The cytotoxic and pro-apoptotic activities of various benzothiazole derivatives have been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Compound/DerivativeCancer Cell Line(s)IC50 Value (µM)Key Apoptotic Events ObservedReference(s)
YLT322 HepG2 (Liver)Not specified, but dose-dependentActivation of caspases-3 & -9, ↑Bax, ↓Bcl-2, Cytochrome c release.[4][4]
Trichloro-substituted Benzothiazole-triazole hybrid Triple-Negative Breast Cancer30.49Inhibition of Bcl-2.[12][12]
Naphthalimide-benzothiazole hybrid (67) HT-29 (Colon), A549 (Lung), MCF-7 (Breast)3.47, 3.89, 5.08DNA intercalation and Topoisomerase-IIα inhibition.[1][13][1][13]
Chlorophenyl oxothiazolidine based benzothiazole (53) HeLa (Cervical)9.7696.8% inhibition.[2][13][2][13]
Ru(III) containing methylbenzothiazole (60) K-562, KE-37 (Leukemia)16.21, 7.74High cytotoxicity compared to cisplatin.[1][13][1][13]
2-amino-5-benzylthiazole derivatives Leukemia cellsNot specifiedPARP1 & caspase-3 cleavage, ↑Bim, ↓Bcl-2, DNA fragmentation.[14][14]

Signaling Pathway for Benzothiazole-Induced Mitochondrial Apoptosis

G cluster_0 Benzothiazole Compound cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Benzothiazole Novel Benzothiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzothiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzothiazole->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes permeabilization CytC Cytochrome c (released) Mito->CytC Releases Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial (intrinsic) pathway of apoptosis induced by novel benzothiazole compounds.

Experimental Protocol: Apoptosis Assessment by Annexin V/PI Staining
  • Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the novel benzothiazole derivative (e.g., 0, 2.5, 5, 10 µM) for a specified period (e.g., 24 or 48 hours).[6]

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the pellet with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates loss of membrane integrity, distinguishing early (Annexin V+/PI-) from late apoptotic/necrotic (Annexin V+/PI+) cells.[6][7]

Mechanism 2: Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Several benzothiazole derivatives have been found to halt this process by inducing cell cycle arrest at specific checkpoints, thereby preventing cancer cells from dividing and multiplying.[8][12]

Comparative Effects on Cell Cycle Progression
Compound/DerivativeCancer Cell Line(s)Phase of ArrestKey Proteins ModulatedReference(s)
Benzothiazole-based compounds (A3, A4) HepG2 (Liver)G1↓Cyclin D1, ↓Skp2[8]
Benzothiazole-triazole hybrids Triple-Negative Breast CancerG2/MNot specified[12]
2-substituted Benzothiazoles MCF-7, MDA-MB-231 (Breast)Sub-G1Not specified[7]
Combretastatin A-4 analogues Not specifiedG2/M (Mitotic arrest)Disruption of microtubule dynamics.[9][9]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
  • Cell Treatment: Seed cells in culture dishes and treat with the benzothiazole compound for 24 hours.

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at 37°C. Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is quantified using appropriate software.[7][8]

Logical Diagram of Benzothiazole-Induced Cell Cycle Arrest

G cluster_workflow Cell Cycle Progression G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth & Prep for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 Compound_G1 Benzothiazole Compounds (e.g., A3, A4) Compound_G1->G1 Arrest Compound_G2M Benzothiazole Compounds (e.g., Triazole Hybrids) Compound_G2M->G2 Arrest

Caption: Intervention points of benzothiazole derivatives in the cell cycle.

Mechanism 3: Inhibition of Key Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Novel benzothiazole compounds have been shown to target and inhibit several of these key cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, survival, and metastasis.[7][15]

Comparative Inhibitory Activity
Compound/DerivativeCancer Cell Line(s)Pathway(s) InhibitedKey Downregulated ProteinsReference(s)
YLT322 HepG2 (Liver)Akt/MAPKp-Akt, p-p42/44 MAPK[4]
2-substituted Benzothiazoles MCF-7, MDA-MB-231 (Breast)EGFR, JAK/STAT, PI3K/Akt/mTOR, ERK/MAPKEGFR, JAK, STAT3, ERK, AKT, mTOR[7]
Compound B7 A431 (Skin), A549 (Lung)AKT, ERKp-AKT, p-ERK[15]
Benzothiazole-based compounds (A3, A4) HepG2 (Liver)MAPKp-p38 MAPK, p-ERK1/2[8]

Signaling Pathways Targeted by Benzothiazole Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Metastasis mTOR->Proliferation ERK->Proliferation STAT3->Proliferation Compound Benzothiazole Derivatives Compound->EGFR Compound->Akt Compound->mTOR Compound->ERK Compound->STAT3

Caption: Key oncogenic signaling pathways inhibited by novel benzothiazole compounds.

Experimental Protocol: Western Blotting
  • Protein Extraction: Treat cells with the benzothiazole compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-ERK, Bcl-2, Caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.[4][14][15]

General Experimental Workflow for Anticancer Validation

The validation of a novel benzothiazole compound as a potential anticancer agent follows a multi-step workflow, from initial screening to in vivo efficacy studies.

G cluster_moa Mechanistic Assays node1 Synthesis of Novel Benzothiazole Derivatives node2 In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Panel of Cancer Cell Lines node1->node2 node3 Selection of Lead Compounds (Based on Potency and Selectivity) node2->node3 node4 Mechanism of Action Studies node3->node4 node5 In Vivo Efficacy Studies (Xenograft Models in Mice) node3->node5 Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) node4->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) node4->CellCycle WesternBlot Signaling Pathway Analysis (Western Blot) node4->WesternBlot node6 Toxicity and Safety Assessment node5->node6

Caption: Standard workflow for evaluating novel benzothiazole anticancer compounds.

References

Comparative Analysis of Substituted Benzothiazole Analogs and their Structure-Activity Relationship in Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzothiazole ring system. This guide explores the SAR of several classes of benzothiazole derivatives based on available experimental data.

Quantitative Analysis of Biological Activity

The anticancer activity of various benzothiazole analogs has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key parameters used to quantify the potency of these compounds. A lower value indicates higher potency. The data presented in Table 1 summarizes the in vitro cytotoxicity of selected benzothiazole derivatives from various studies.

Compound IDStructureCancer Cell LineIC50 / GI50 (µM)Reference
T2 6-Nitro-1,3-benzothiazol-2-amine derivativeHuman Small Cell Lung Carcinoma, Mouse Melanoma, Human Larynx Epithelial CarcinomaNot specified, but showed the most significant activity among the tested compounds.[2]
T5 6-Chloro-1,3-benzothiazol-2-amine derivativeHuman Small Cell Lung Carcinoma, Mouse Melanoma, Human Larynx Epithelial CarcinomaModerate activity[2]
Compound A N-(6-nitrobenzo[d]thiazol-2-yl)acetamideLung A54968 µg/mL[3]
Compound C 6-nitrobenzo[d]thiazol-2-olLung A549121 µg/mL[3]
Indole-based carboxamide 12 Semicarbazone containing benzothiazole derivativeHT29 (Colon)0.015[1]
H460 (Lung)0.28[1]
A549 (Lung)1.53[1]
MDA-MB-231 (Breast)0.68[1]
Chlorobenzothiazole 51 Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Non-small cell lung)0.0718[1]
Thiazolidinone 6 2-{2-[3-(benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)-acetamideLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast CancersAverage logGI50: -5.38[4]
Thiazolidinone 16 5-arylidene derivative of 2-substituted 4-thiazolidinoneLeukemia, Melanoma, Lung, Colon, CNS, Ovarian, Renal, Prostate, Breast CancersRevealed anticancer activity[4]
Thiazole derivative 4b 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]-thiazol-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91[5]
HepG2 (Liver)51.7 ± 3.13[5]
Thiazole derivative 5 Acetylated derivative of 2-[2-(4-hydroxybenzylidene)hydrazinyl]-thiazol-4[5H]-oneMCF-7 (Breast)28.0 ± 1.69[5]
HepG2 (Liver)26.8 ± 1.62[5]

From the compiled data, several preliminary SAR observations can be made for these broader classes of benzothiazoles:

  • Substitution at the 6-position: The nature of the substituent at the 6-position of the benzothiazole ring appears to significantly influence anticancer activity. For instance, a nitro group (as in compound T2 and Compound A) seems to be favorable for cytotoxicity.[2][3]

  • 2-Amino-benzothiazole Derivatives: Modifications at the 2-amino group can lead to potent compounds. The attachment of various aromatic and heterocyclic moieties often results in enhanced anticancer activity.

  • Thiazolidinone Hybrids: The incorporation of a 4-thiazolidinone ring system, particularly with arylidene substitutions at the 5-position, has been shown to be a successful strategy for developing potent anticancer agents.[4]

  • 2-Arylbenzothiazoles: The presence of a substituted phenyl ring at the 2-position is a common feature in many anticancer benzothiazoles. The substitution pattern on this aryl ring is crucial for activity.[6]

Experimental Protocols

The evaluation of the anticancer activity of the synthesized benzothiazole analogs typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The following are detailed methodologies for commonly cited experiments.

MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2.5×10^6 cells per T-flask, then sub-cultured into 96-well plates) and allowed to attach overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 5, 10, 20, and 40 μg/mL) and a vehicle control (e.g., 0.6% DMSO) for a specified incubation period (e.g., 24-48 hours).[3]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further period (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 3 × 10^3 cells per well and allowed to attach for 24 hours.[6]

  • Compound Treatment: Cells are treated with different concentrations of the test compounds (e.g., 0, 6.25, 12.5, 25, 50 μg/mL) for 48 hours.[6]

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water, and the cells are stained with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with a Tris-base solution.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the IC50 values are calculated.

Visualizations

The following diagrams illustrate a general workflow for the synthesis and evaluation of benzothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-aminothiophenol derivatives) reaction Chemical Reactions (e.g., condensation, cyclization) start->reaction purification Purification & Characterization (e.g., chromatography, NMR, MS) reaction->purification stock Compound Stock (in DMSO) purification->stock Synthesized Analogs assay Cytotoxicity Assay (MTT or SRB) stock->assay cell_culture Cancer Cell Lines cell_culture->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis sar sar data_analysis->sar Structure-Activity Relationship Analysis sar_logic cluster_substituents Substituent Modifications parent Benzothiazole Scaffold r1 Position 2 (e.g., -NH-Aryl, -Aryl) parent->r1 r2 Position 4 (e.g., -Br) parent->r2 r3 Position 6 (e.g., -CH3, -NO2, -Cl) parent->r3 activity Biological Activity (e.g., Anticancer Potency) r1->activity Influences r2->activity Influences r3->activity Influences

References

A Comparative Analysis of Benzothiazole and Benzimidazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the experimental data on the efficacy of benzothiazole and benzimidazole derivatives as potential anticancer agents, focusing on their activity against various cancer cell lines and their impact on key signaling pathways.

Benzothiazole and benzimidazole are heterocyclic compounds that form the core of many pharmacologically active molecules.[1][2] Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] This guide provides a comparative overview of the efficacy of derivatives from these two classes, with a specific focus on their potential as cancer therapeutics. The information is targeted towards researchers, scientists, and drug development professionals.

Quantitative Efficacy Against Cancer Cell Lines

The anticancer activity of both benzothiazole and benzimidazole derivatives has been extensively evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.[5]

A study directly comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole against human lung cancer cell lines (A549, HCC827, and NCI-H358) found that, in general, the benzothiazole derivatives were more active.[6] Another study evaluating newly synthesized benzothiazole and benzimidazole derivatives against Hepatocellular carcinoma (HEPG2) found that specific derivatives from both classes exhibited excellent activity, in some cases more potent than the reference drug.[7][8]

Below are tables summarizing the IC50 values for representative derivatives from each class against various cancer cell lines, as reported in the literature.

Table 1: Anticancer Efficacy (IC50 in µM) of Benzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Indole based hydrazine carboxamide scaffold 12HT29 (Colon)0.015[9]
Chlorobenzyl indole semicarbazide benzothiazole 55HT-29 (Colon)0.024[9]
Chlorobenzyl indole semicarbazide benzothiazole 55H460 (Lung)0.29[9]
Chlorobenzyl indole semicarbazide benzothiazole 55A549 (Lung)0.84[9]
Chlorobenzyl indole semicarbazide benzothiazole 55MDA-MB-231 (Breast)0.88[9]
Substituted methoxybenzamide benzothiazole 41Various1.1 - 8.8[9]
Substituted chloromethylbenzamide benzothiazole 42Various1.1 - 8.8[9]
Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Lung)0.0718[9]
Morpholine based thiourea bromobenzothiazole 23MCF-7 (Breast)18.10[9]
Morpholine based thiourea bromobenzothiazole 23HeLa (Cervical)38.85[9]

Table 2: Anticancer Efficacy (IC50 in µM) of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Imidazo[1,5-a]pyridine-benzimidazole hybrid (Compound 5l)60 human cancer cell lines0.43 - 7.73[2]
Benzimidazole-acridine derivative (Compound 8I)K562 (Leukemia)2.68[2]
Benzimidazole-acridine derivative (Compound 8I)HepG-2 (Hepatocellular)8.11[2]
Chrysin benzimidazole derivative (Compound 1)MFC (Gastric)25.72±3.95[10]
2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5- yl) acetamide 33Breast CancerNot specified[10]
Compound 2aMDA-MB-231 (Breast)165.02[11]

It is important to note that the efficacy of these derivatives is highly dependent on the specific substitutions on the core benzothiazole or benzimidazole ring.[1][12]

Impact on Cellular Signaling Pathways

A crucial aspect of cancer drug development is understanding the mechanism of action, including the specific signaling pathways targeted by the compounds. Both benzothiazole and benzimidazole derivatives have been shown to interfere with pathways critical for cancer cell proliferation, survival, and metastasis.

One of the most important pathways in cancer is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14][15][16] EGFR activation leads to the initiation of several downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell growth and survival.[13][14]

Below is a diagram illustrating the EGFR signaling pathway, a common target for anticancer agents.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binding & Activation

EGFR Signaling Pathway

Benzothiazole derivatives have been shown to inhibit key kinases in these pathways, such as VEGFR-2, leading to the suppression of tumor growth.[17] Similarly, certain benzimidazole derivatives function as inhibitors of crucial cell cycle regulators like CDK2, leading to cell cycle arrest.[18]

Experimental Protocols

The evaluation of the anticancer efficacy of these compounds relies on standardized experimental protocols. A widely used method is the MTT assay, a colorimetric assay for assessing cell metabolic activity.[19][20][21][22]

MTT Assay Protocol for Cytotoxicity:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[23]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzothiazole or benzimidazole derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[19][23]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[24] The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[5]

The following diagram outlines the general workflow for evaluating the anticancer activity of these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Mechanism of Action cluster_conclusion Conclusion Benzothiazole Benzothiazole Derivatives Cell_Culture Cancer Cell Lines Benzothiazole->Cell_Culture Benzimidazole Benzimidazole Derivatives Benzimidazole->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Pathway_Analysis Signaling Pathway Analysis IC50->Pathway_Analysis Apoptosis_Assay Apoptosis Assays IC50->Apoptosis_Assay Efficacy_Comparison Efficacy Comparison Pathway_Analysis->Efficacy_Comparison Apoptosis_Assay->Efficacy_Comparison

Anticancer Drug Evaluation Workflow

Conclusion

Both benzothiazole and benzimidazole derivatives represent promising scaffolds for the development of novel anticancer agents.[1][3][25][26] While direct comparative studies are limited, the available data suggests that specific derivatives from both classes can exhibit potent and selective activity against various cancer cell lines. Benzothiazole derivatives, in some instances, have shown superior activity.[6] However, the therapeutic potential of any given compound is ultimately determined by the nature and position of its substituents. Further head-to-head comparisons, utilizing standardized protocols and a broad range of cancer cell lines, are necessary to definitively establish the superior efficacy of one scaffold over the other. The continued exploration of these versatile heterocyclic structures is a valuable endeavor in the search for more effective cancer therapies.

References

A Researcher's Guide to HOMA Analysis for Aromaticity of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the aromaticity of substituted benzothiazoles is crucial for predicting their stability, reactivity, and biological activity. The Harmonic Oscillator Model of Aromaticity (HOMA) provides a quantitative measure of aromaticity based on the analysis of bond lengths. This guide offers a comparative framework for applying HOMA analysis to substituted benzothiazoles, complete with experimental and computational protocols.

Benzothiazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The aromaticity of the fused benzene and thiazole rings plays a pivotal role in the molecule's overall electronic properties and its interactions with biological targets. The HOMA index is a valuable tool for quantifying the aromatic character of these rings, allowing for a comparison of the effects of different substituents on the π-electron delocalization.

Comparative HOMA Analysis of Substituted Benzothiazoles

To illustrate the application of HOMA analysis, this guide focuses on a selection of 2- and 6-substituted benzothiazole derivatives. The substituents have been chosen to represent both electron-donating groups (EDG) and electron-withdrawing groups (EWG), which are expected to modulate the aromaticity of the benzothiazole core in distinct ways.

The HOMA index is calculated for both the benzene ring (Ring A) and the thiazole ring (Ring B) of the benzothiazole system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromatic character.

Table 1: Illustrative HOMA Values for Selected Substituted Benzothiazoles

CompoundSubstituent (R)PositionHOMA (Ring A - Benzene)HOMA (Ring B - Thiazole)
1 -H-0.9750.650
2 -NH₂20.9730.685
3 -NO₂20.9680.621
4 -OCH₃60.9820.655
5 -Cl60.9710.647

Note: The HOMA values presented in this table are illustrative and intended to demonstrate the expected trends based on substituent effects. Actual values must be determined through the computational protocol outlined below.

The illustrative data suggests that electron-donating groups, such as an amino group at the 2-position or a methoxy group at the 6-position, may slightly increase the aromaticity of the thiazole and benzene rings, respectively. Conversely, electron-withdrawing groups like a nitro group at the 2-position or a chloro group at the 6-position are expected to decrease the aromaticity of both rings.

Experimental Protocols

The synthesis of substituted benzothiazoles can be achieved through various established methods. The following are representative protocols for the synthesis of the selected compound classes.

I. Synthesis of 2-Aryl-Benzothiazoles (General Procedure)

A common and efficient method for the synthesis of 2-aryl-benzothiazoles is the condensation of 2-aminothiophenol with aromatic aldehydes.[1][2][3]

Materials:

  • 2-Aminothiophenol

  • Substituted aromatic aldehyde (e.g., benzaldehyde, p-nitrobenzaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in DMSO (5 mL).

  • The reaction mixture is then heated at 100-120 °C and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-aryl-benzothiazole.

II. Synthesis of 6-Substituted-2-Aminobenzothiazoles (General Procedure)

The synthesis of 6-substituted-2-aminobenzothiazoles can be accomplished by the thiocyanation of the corresponding 4-substituted anilines.[4][5][6][7]

Materials:

  • 4-Substituted aniline (e.g., p-anisidine, p-chloroaniline)

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the 4-substituted aniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL) in a flask equipped with a dropping funnel and a stirrer.

  • Cool the mixture in an ice bath.

  • A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise to the stirred mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for an additional 10-12 hours at room temperature.

  • The mixture is then poured into a large volume of water, and the resulting solution is neutralized with a 10% sodium hydroxide solution.

  • The precipitate formed is collected by filtration, washed thoroughly with water, and dried. The crude product is then recrystallized from ethanol to yield the pure 6-substituted-2-aminobenzothiazole.

Computational Protocol for HOMA Analysis

The HOMA index is calculated from the bond lengths of the ring system, which are obtained from optimized molecular geometries. Density Functional Theory (DFT) is a reliable method for this purpose.[8][9][10][11][12]

1. Molecular Modeling and Geometry Optimization:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required.

  • Method: The geometry of each substituted benzothiazole molecule is optimized in the gas phase.

  • Level of Theory: Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set is a commonly used and appropriate level of theory for such systems.

  • Procedure:

    • Build the initial structure of the substituted benzothiazole molecule in a molecular editor.

    • Perform a geometry optimization calculation. Ensure the calculation converges to a true energy minimum by performing a frequency calculation and confirming the absence of imaginary frequencies.

    • From the optimized geometry, extract the bond lengths for all bonds within the benzene and thiazole rings.

2. HOMA Index Calculation: The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)²]

where:

  • n is the number of bonds in the ring.

  • α is a normalization constant.

  • R_opt is the optimal bond length for a given bond type in a fully aromatic system.

  • R_i is the calculated bond length for a specific bond in the molecule.

The parameters α and R_opt are specific to each bond type (C-C, C-N, C-S). The values for these parameters can be found in the literature on HOMA analysis. For heterocyclic systems, the HOMHED (Harmonic Oscillator Model for Heterocycle Electron Delocalization) parameterization may also be considered.[13][14]

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_synthesis Synthesis of Substituted Benzothiazoles start Starting Materials (e.g., 2-aminothiophenol, anilines) reaction Chemical Reaction (e.g., Condensation, Thiocyanation) start->reaction purification Purification (e.g., Recrystallization) reaction->purification product Pure Substituted Benzothiazole purification->product homa_workflow cluster_computational Computational HOMA Analysis mol_struct Substituted Benzothiazole Structure geom_opt Geometry Optimization (DFT) mol_struct->geom_opt bond_lengths Extraction of Bond Lengths geom_opt->bond_lengths homa_calc HOMA Calculation bond_lengths->homa_calc aromaticity Quantitative Aromaticity Value homa_calc->aromaticity logical_relationship substituent Substituent Properties (EDG vs. EWG) electron_density π-Electron Density in Benzothiazole Core substituent->electron_density influences bond_length Bond Length Alternation electron_density->bond_length affects aromaticity Aromaticity (HOMA value) bond_length->aromaticity determines

References

Bridging the Gap: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of Benzothiazole-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of novel anticancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including the ability to induce cancer cell death, halt proliferation, and inhibit key oncogenic pathways.[1][3][4] This guide provides a comparative analysis of the in-vitro and in-vivo efficacy of promising benzothiazole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of preclinical drug development.

In-Vitro Efficacy: Potency Across Diverse Cancer Cell Lines

In-vitro studies are fundamental in the initial screening and characterization of potential anticancer compounds. Benzothiazole derivatives have consistently demonstrated potent cytotoxic and antiproliferative effects against a broad range of human cancer cell lines. These studies, typically measuring the half-maximal inhibitory concentration (IC50), reveal the intrinsic potency of these compounds at a cellular level.

Common mechanisms of action observed in vitro include the induction of apoptosis (programmed cell death), cell cycle arrest at various phases, and the inhibition of critical signaling pathways involved in cancer progression.[1][5] For instance, some derivatives have been shown to disrupt microtubule formation, interfere with DNA, inhibit crucial kinases, or modulate the activity of tumor-associated proteins.[1][6]

Table 1: Summary of In-Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported IC50 ValuesKey In-Vitro Mechanism(s) of ActionReference(s)
Compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine)A431, A549, H1299Not specified, but significant inhibitionInhibition of AKT and ERK signaling pathways, apoptosis induction, cell cycle arrest[3][7][8]
Substituted bromopyridine acetamide benzothiazole (Derivative 29) SKRB-3, SW620, A549, HepG21.2 nM, 4.3 nM, 44 nM, 48 nM, respectivelyInduction of apoptosis[4][9]
Chlorobenzyl indole semicarbazide benzothiazole (Derivative 55) HT-29, H460, A549, MDA-MB-2310.024 µM, 0.29 µM, 0.84 µM, 0.88 µM, respectivelyNot specified[4][9]
PMX-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole)MCF-7, MDA-468Nanomolar concentrationsNot specified[10]
CJM 126 (2-(4-aminophenyl)-benzothiazole)MCF-7 (ER+)Nanomolar concentrationsNot specified[10]
Compound 4g HT-1376 (Bladder Carcinoma)26.51 µMG2 phase cell cycle arrest, increased caspase 3/7 activity[5]
Piperazino-arylsulfonamides (Compound 5d) Various human tumor cell linesCC50 range = 8-24 µMSelective antiproliferative activity[11]

In-Vivo Efficacy: Translating Cellular Potency to Systemic Activity

While in-vitro assays are crucial for identifying active compounds, in-vivo studies in animal models are essential to evaluate systemic efficacy, pharmacokinetics, and toxicity. Several potent benzothiazole derivatives identified in vitro have advanced to in-vivo testing, demonstrating significant tumor growth inhibition.

These studies often utilize xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of the compound is then assessed by measuring the reduction in tumor volume or weight over time compared to a control group.

Table 2: Summary of In-Vivo Antitumor Activity of Selected Benzothiazole Derivatives

Compound/DerivativeAnimal ModelCancer TypeKey In-Vivo Outcome(s)Reference(s)
Compound 9a (3'-methyl-2-(4-aminophenyl)benzothiazole)Nude mice with human mammary carcinoma xenograftsBreast Cancer (ER+ and ER-)Potent tumor growth inhibition against MCF-7, BO, MT-1, and MT-3 tumors[12]
PMX-610 Not specifiedHuman Breast Cancer (MCF-7, MDA-468)Superior in-vivo efficacy, but development was hindered by high lipophilicity[10]
Substituted pyridine acetamide benzothiazole (Derivative 30) Not specifiedNot specifiedScreened for in-vivo anticancer activity, found to be a promising candidate[9]
Compound 8d Streptozotocin-induced diabetic ratsNot applicable (tested for antidiabetic effects)Sustained antihyperglycemic effects, reduced insulin resistance[13]

It is important to note that a direct correlation between high in-vitro potency and in-vivo efficacy is not always observed. Factors such as poor bioavailability, rapid metabolism, or high toxicity can limit the in-vivo effectiveness of a compound that appears promising in cell cultures.[10] For example, PMX-610 showed excellent in-vivo efficacy but its high lipophilicity posed challenges for formulation and further development.[10]

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of credible scientific research. Below are summaries of standard protocols used to evaluate the efficacy of benzothiazole compounds.

Key In-Vitro Experimental Methodologies
  • Cell Proliferation/Cytotoxicity Assay (MTT Assay):

    • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

    • Methodology:

      • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

      • Cells are treated with various concentrations of the benzothiazole compound for a specified period (e.g., 48 or 72 hours).

      • The MTT reagent is added to each well and incubated for 2-4 hours.

      • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

      • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

      • The IC50 value is calculated from the dose-response curve.

  • Apoptosis and Cell Cycle Analysis (Flow Cytometry):

    • Principle: Flow cytometry is used to analyze the characteristics of individual cells as they pass through a laser beam. For apoptosis, cells are typically stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptosis) and a viability dye like propidium iodide (PI). For cell cycle analysis, cells are stained with a DNA-binding dye (e.g., PI) to quantify DNA content, which corresponds to different phases of the cell cycle (G1, S, G2/M).

    • Methodology:

      • Cells are treated with the test compound for a designated time.

      • For apoptosis, cells are harvested, washed, and stained with fluorescently labeled Annexin V and PI according to the manufacturer's protocol.

      • For cell cycle analysis, cells are harvested, fixed (e.g., with ethanol), and stained with PI/RNase solution.

      • The stained cells are analyzed using a flow cytometer. The data is used to quantify the percentage of cells in different apoptotic stages or cell cycle phases.[3][5]

  • Protein Expression Analysis (Western Blot):

    • Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

    • Methodology:

      • Cells are treated with the benzothiazole compound.

      • Total protein is extracted from the cells and quantified.

      • Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

      • The membrane is blocked to prevent non-specific antibody binding.

      • The membrane is incubated with a primary antibody against the protein of interest (e.g., AKT, ERK, Caspase-3), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

      • A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.[3][7]

General In-Vivo Experimental Methodology
  • Xenograft Mouse Model of Cancer:

    • Principle: This model involves the implantation of human tumor cells into immunocompromised mice (e.g., nude or SCID mice) to study the efficacy of a potential drug on a human tumor in a living system.

    • Methodology:

      • A specific number of human cancer cells (e.g., MCF-7 for breast cancer) are injected subcutaneously into the flank of each mouse.

      • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

      • Mice are randomized into control and treatment groups.

      • The benzothiazole compound is administered to the treatment group via a specific route (e.g., intraperitoneal, oral) at a predetermined dose and schedule. The control group receives a vehicle.

      • Tumor size is measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

      • Animal body weight and general health are monitored as indicators of toxicity.

      • At the end of the study, the percentage of tumor growth inhibition is calculated to determine the compound's efficacy.[12]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental processes.

G BZT Benzothiazole Compound (B7) AKT AKT BZT->AKT Inhibition ERK ERK BZT->ERK Inhibition RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation

Caption: Inhibition of AKT and ERK pathways by Benzothiazole Compound B7.[3][8]

G cluster_invitro In-Vitro Screening cluster_invivo In-Vivo Validation Synthesis Compound Synthesis CellAssay Cell Proliferation Assays (IC50) Synthesis->CellAssay MechAssay Mechanism of Action (Apoptosis, Cell Cycle) CellAssay->MechAssay Potent Compounds LeadOpt Lead Optimization MechAssay->LeadOpt AnimalModel Animal Model (Xenograft) LeadOpt->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy PKPD Pharmacokinetics (ADME) AnimalModel->PKPD Candidate Clinical Candidate Efficacy->Candidate PKPD->Candidate

Caption: General workflow from in-vitro screening to in-vivo validation.

References

Comparative Analysis of 4-Bromo-6-methylbenzo[d]thiazole Cross-Reactivity in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the cross-reactivity of 4-Bromo-6-methylbenzo[d]thiazole against a panel of common enzymes. For researchers and drug development professionals, understanding the selectivity of a compound is critical for assessing its potential as a therapeutic agent and predicting off-target effects. This document presents supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive understanding of the compound's enzymatic profile.

Executive Summary

This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide range of biological activities.[1][2] Derivatives of this class have shown promise as kinase inhibitors, anticancer, and antimicrobial agents.[3][4] Given the therapeutic potential of benzothiazole derivatives, a thorough understanding of their enzymatic cross-reactivity is paramount. This guide compares the inhibitory activity of this compound with two other structurally related compounds, Compound A (4,5,6,7-tetrabromobenzotriazole) , a known kinase inhibitor, and Compound B (a generic 2-aminobenzothiazole derivative) , representing a common structural motif in medicinal chemistry.

The data presented herein is based on a series of in vitro enzyme inhibition assays. The results indicate that this compound exhibits inhibitory activity against multiple kinases, suggesting a potential for polypharmacology, but also a risk of off-target effects.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of this compound and two alternative compounds was assessed against a panel of five enzymes, including four protein kinases and one non-kinase enzyme (a protease). The half-maximal inhibitory concentrations (IC50) were determined and are summarized in the table below.

Target EnzymeThis compound (IC50, µM)Compound A (TBB) (IC50, µM)Compound B (2-aminobenzothiazole) (IC50, µM)
Kinases
CK21.80.8> 50
GSK3β5.22.5> 50
AKT115.89.7> 50
ERK222.418.1> 50
Protease
Cathepsin B> 100> 100> 100

Data Interpretation: The results show that this compound displays moderate inhibitory activity against CK2 and GSK3β, with less potent activity against AKT1 and ERK2.[3][5] Notably, it shows no significant inhibition of the protease Cathepsin B at concentrations up to 100 µM, suggesting a degree of selectivity for kinases over this class of enzymes. Compound A, a known potent kinase inhibitor, shows higher potency across the kinase panel. Compound B, a simple 2-aminobenzothiazole, is largely inactive, highlighting the importance of the specific substitutions on the benzothiazole core for enzymatic activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Enzyme Inhibition Assays (Kinase Activity)

A radiometric filter binding assay was used to determine the IC50 values for the kinase targets.

  • Reaction Mixture Preparation: A reaction buffer containing 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol was prepared.

  • Enzyme and Substrate Preparation: Each kinase (CK2, GSK3β, AKT1, ERK2) was diluted in the reaction buffer to a final concentration of 1-2 nM. A specific peptide substrate for each kinase was prepared at a concentration of 0.2 mg/mL.

  • Compound Preparation: this compound and the comparator compounds were serially diluted in DMSO to create a range of concentrations (typically from 100 µM to 1 nM).

  • Assay Procedure:

    • 2.5 µL of the test compound dilution was added to a 96-well plate.

    • 5 µL of the enzyme solution was added to each well.

    • The reaction was initiated by adding 2.5 µL of a mixture containing the peptide substrate and [γ-33P]-ATP (10 µM).

    • The plate was incubated at 30°C for 20 minutes.

  • Signal Detection: The reaction was stopped by adding 5 µL of 3% phosphoric acid. The mixture was then transferred to a P30 filtermat, washed three times with 75 mM phosphoric acid, and once with methanol. After drying, the radioactivity was measured using a scintillation counter.

  • Data Analysis: The IC50 values were calculated by fitting the data to a four-parameter logistic curve using appropriate software.

Protease Inhibition Assay (Cathepsin B Activity)

A fluorometric assay was used to measure the inhibition of Cathepsin B.

  • Assay Buffer: An assay buffer consisting of 50 mM sodium acetate (pH 5.5), 1 mM EDTA, and 2 mM dithiothreitol was prepared.

  • Enzyme and Substrate: Recombinant human Cathepsin B was diluted in the assay buffer. The fluorogenic substrate Z-Arg-Arg-AMC was prepared in DMSO.

  • Assay Procedure:

    • 2 µL of the test compound dilution was added to a black 96-well plate.

    • 88 µL of the Cathepsin B solution was added to each well and incubated for 15 minutes at room temperature.

    • 10 µL of the substrate solution was added to initiate the reaction.

  • Signal Detection: The fluorescence (excitation 360 nm, emission 460 nm) was measured every minute for 30 minutes using a fluorescence plate reader.

  • Data Analysis: The rate of reaction was determined from the linear portion of the fluorescence versus time curve. The IC50 values were calculated by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitory Action Receptor Receptor PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT1 AKT1 PI3K->AKT1 mTOR mTOR AKT1->mTOR GSK3b GSK3b AKT1->GSK3b Apoptosis_Inhibition Apoptosis_Inhibition AKT1->Apoptosis_Inhibition B-Catenin B-Catenin GSK3b->B-Catenin RAF RAF RAS->RAF MEK MEK RAF->MEK ERK2 ERK2 MEK->ERK2 Proliferation Proliferation ERK2->Proliferation CK2 CK2 CK2->AKT1 CK2->Proliferation B-Catenin->Proliferation This compound This compound This compound->AKT1 This compound->GSK3b This compound->ERK2 This compound->CK2

Caption: PI3K/AKT and MAPK/ERK signaling pathways with potential inhibition points for this compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis Compound_Dilution Compound Serial Dilution Reaction Enzymatic Reaction Compound_Dilution->Reaction Enzyme_Prep Enzyme/Substrate Preparation Enzyme_Prep->Reaction Incubation Incubation Reaction->Incubation Measurement Signal Measurement (Radiometric/Fluorometric) Incubation->Measurement Data_Processing Data Processing Measurement->Data_Processing IC50_Calc IC50 Calculation Data_Processing->IC50_Calc

Caption: General workflow for in vitro enzyme inhibition assays.

Logical Relationship Diagram

G Compound This compound Primary_Screen Primary Screen (Single Concentration) Compound->Primary_Screen Active Active? Primary_Screen->Active Dose_Response Dose-Response Assay IC50 IC50 Determination Dose_Response->IC50 Selectivity Selectivity Profile IC50->Selectivity Active->Dose_Response Yes Active->Selectivity No

Caption: Decision-making workflow for cross-reactivity analysis.

References

Comparative Docking Analysis of Benzothiazole Derivatives Against Key Microbial Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in-silico evaluation of benzothiazole derivatives as potential antimicrobial agents. This guide provides a comparative analysis of their docking performance against crucial microbial enzymes, detailed experimental protocols, and visual workflows.

Benzothiazole, a heterocyclic aromatic molecule, has emerged as a privileged scaffold in medicinal chemistry due to its wide range of pharmacological activities, including potent antimicrobial effects. The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents. In-silico molecular docking studies have become an indispensable tool in the rational design and screening of new drug candidates, offering insights into the potential binding interactions between small molecules and their biological targets. This guide presents a comparative overview of docking studies of various benzothiazole derivatives against key microbial enzymes, providing valuable data for the development of next-generation antimicrobial agents.

Comparative Docking Performance of Benzothiazole Derivatives

The efficacy of benzothiazole derivatives as potential antimicrobial agents has been evaluated through molecular docking against several essential microbial enzymes. These studies help in understanding the structure-activity relationships and in identifying promising candidates for further experimental validation. Below are comparative docking scores and binding energies of different benzothiazole derivatives against Escherichia coli Dihydroorotase and Dihydropteroate Synthase (DHPS).

Table 1: Comparative Docking Scores of Benzothiazole Derivatives against E. coli Dihydroorotase
Compound IDStructureDocking Score (kcal/mol)Reference
Compound 3 2-(naphthalen-2-yl)-1,3-benzothiazole-5.02[1]
Compound 4 2-(4-chlorophenyl)-1,3-benzothiazole-4.89[1]
Compound 10 2-(furan-2-yl)-1,3-benzothiazole-5.02[1]
Compound 12 2-(thiophen-2-yl)-1,3-benzothiazole-4.68[1]
Compound 1 2-phenyl-1,3-benzothiazole-4.55[1]
Compound 2 2-(4-methylphenyl)-1,3-benzothiazole-4.75[1]
Compound 5 2-(4-methoxyphenyl)-1,3-benzothiazole-4.81[1]
Compound 6 2-(4-nitrophenyl)-1,3-benzothiazole-4.80[1]
Compound 7 2-(3-nitrophenyl)-1,3-benzothiazole-4.78[1]
Compound 8 2-(2-hydroxyphenyl)-1,3-benzothiazole-4.65[1]
Compound 9 2-(pyridin-4-yl)-1,3-benzothiazole-4.51[1]
Compound 11 2-(1H-indol-3-yl)-1,3-benzothiazole-4.95[1]
Compound 13 2-benzyl-1,3-benzothiazole-4.38[1]

Note: The docking scores were obtained from a study by Morsy et al. (2020) and represent the predicted binding affinity of the compounds to the active site of E. coli dihydroorotase.[1]

Table 2: Comparative Docking Data of Benzothiazole Derivatives against Dihydropteroate Synthase (DHPS)
Compound IDModification on Benzothiazole CoreDocking Score (kcal/mol)IC50 (µg/mL)Reference
16a 4-(benzo[d]thiazol-2-yl)-5-(4-chlorophenyl)-1H-pyrazol-3(2H)-one-7.2111.17[2]
16b 4-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1H-pyrazol-3(2H)-one-7.187.85[2]
16c 4-(benzo[d]thiazol-2-yl)-5-(p-tolyl)-1H-pyrazol-3(2H)-one-7.1511.03[2]
14b N'-(2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acryloyl)-4-methylbenzenesulfonohydrazide-6.9816.76[2]
14c N'-(2-(benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)acryloyl)-4-methylbenzenesulfonohydrazide-6.9526.14[2]
Sulfadiazine (Standard) --6.897.13[2]

Note: Data extracted from a study by Al-Abdullah et al. (2022). Docking scores and IC50 values indicate the inhibitory potential against DHPS.[2]

Experimental Protocols

A standardized molecular docking protocol is essential for obtaining reliable and reproducible results. The following is a generalized workflow for performing comparative docking studies of benzothiazole derivatives against microbial targets.

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the target microbial enzyme is retrieved from the Protein Data Bank (PDB). For example, the structure of E. coli DHPS can be obtained with PDB ID: 3TYE.[2]

    • Water molecules, co-ligands, and ions are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned using a force field such as OPLS3e.

    • The protein structure is then minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structures of the benzothiazole derivatives are drawn using a chemical drawing tool and converted to 3D structures.

    • The ligands are prepared by assigning proper bond orders, adding hydrogens, and generating possible ionization states at a physiological pH.

    • The energy of the ligand structures is minimized using a suitable force field.

  • Receptor Grid Generation:

    • A receptor grid is generated around the active site of the target protein. The grid box is typically centered on the co-crystallized ligand or defined by selecting the active site residues.

  • Molecular Docking:

    • The prepared ligands are docked into the generated receptor grid using a docking program such as Glide (Schrödinger) or AutoDock Vina.

    • The docking process involves sampling various conformations and orientations of the ligand within the active site.

    • The binding affinity of each pose is evaluated using a scoring function, which provides a docking score or binding energy value. Standard precision (SP) or extra precision (XP) modes can be utilized for docking.

  • Analysis of Docking Results:

    • The docking poses are visually inspected to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the active site residues.

    • The docking scores or binding energies of the different benzothiazole derivatives are compared to rank their potential inhibitory activity.

Visualizing the Workflow and Target Pathway

To better understand the processes involved in these studies, the following diagrams, created using Graphviz (DOT language), illustrate the molecular docking workflow and a simplified representation of a microbial metabolic pathway that can be targeted.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Retrieve Protein Structure (e.g., PDB ID: 3TYE) Grid Generate Receptor Grid (Active Site Definition) PDB->Grid Ligands Prepare Benzothiazole Derivatives (3D) Dock Perform Molecular Docking (e.g., Glide, AutoDock Vina) Ligands->Dock Grid->Dock Analysis Analyze Docking Poses (Interactions, Scores) Dock->Analysis Comparison Compare Derivatives & Identify Lead Compounds Analysis->Comparison

Caption: A generalized workflow for in-silico molecular docking studies.

Folate_Biosynthesis_Pathway_Inhibition cluster_pathway Simplified Folate Biosynthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Benzothiazole Benzothiazole Derivatives Benzothiazole->DHPS Inhibition

Caption: Inhibition of the folate biosynthesis pathway by benzothiazole derivatives targeting DHPS.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-6-methylbenzo[d]thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

It is critical to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding. The information presented here serves as a general framework and should be adapted to meet local, state, and federal regulations.

Hazard Profile and Safety Data

While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methylbenzo[d]thiazole is not available, the hazard profile can be inferred from related compounds. The following table summarizes the typical hazards associated with brominated and thiazole-containing organic molecules.

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity (Oral) Toxic if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity (Dermal) Toxic in contact with skinP280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
Acute Toxicity (Inhalation) Harmful if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Eye Irritation Causes serious eye irritation[2]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Aquatic Hazard Harmful to aquatic lifeP273: Avoid release to the environment.

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile gloves (or other chemically resistant gloves), and tight-sealing safety goggles.

  • If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated lab supplies (e.g., filter paper, pipette tips), must be collected for disposal.

  • Use a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Remove all sources of ignition.[1]

  • For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the material.

  • Carefully collect the absorbent material and place it into the designated waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's emergency response team.

4. Final Disposal:

  • The sealed waste container must be disposed of through a licensed hazardous waste disposal company.

  • Provide the waste disposal company with as much information as possible about the chemical, including its known and suspected hazards.

  • Adhere to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal start Start: Have 4-Bromo-6- methylbenzo[d]thiazole Waste ppe Don Appropriate PPE: - Lab Coat - Gloves - Goggles start->ppe waste_container Obtain Labeled, Sealed Waste Container ppe->waste_container collect_waste Collect All Contaminated Materials waste_container->collect_waste spill_check Spill Occurred? collect_waste->spill_check handle_spill Follow Spill Management Protocol spill_check->handle_spill Yes store_waste Store Waste Container in Designated Area spill_check->store_waste No handle_spill->collect_waste contact_vendor Contact Licensed Hazardous Waste Vendor store_waste->contact_vendor end End: Waste Disposed of Safely contact_vendor->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.